molecular formula C7H14 B1618803 trans-4,4-Dimethyl-2-pentene CAS No. 26232-98-4

trans-4,4-Dimethyl-2-pentene

Cat. No.: B1618803
CAS No.: 26232-98-4
M. Wt: 98.19 g/mol
InChI Key: BIDIHFPLDRSAMB-UHFFFAOYSA-N
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Description

Trans-4,4-Dimethyl-2-pentene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethylpent-2-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIHFPLDRSAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26232-98-4
Record name 2-Pentene, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-2-pentene (mixture of cis and trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Steric Hindrance of trans-4,4-dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of trans-4,4-dimethyl-2-pentene, a molecule that serves as a quintessential model for understanding the interplay between molecular structure and steric hindrance in organic chemistry. Its unique configuration, featuring a bulky tert-butyl group adjacent to a double bond, offers profound insights into conformational preferences, reaction kinetics, and spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of sterically demanding chemical structures.

Molecular Architecture and Conformational Landscape

This compound, with the chemical formula C7H14, is an acyclic olefin characterized by a disubstituted double bond.[1] The "trans" designation, or (E) in modern nomenclature, indicates that the substituents on the double bond are on opposite sides.[2][3] The defining feature of this molecule is the presence of a sterically demanding tert-butyl group, (CH3)3C-, at the C4 position. This group's sheer bulk is the primary determinant of the molecule's preferred conformations and its overall stability.

The carbon atoms of the double bond (C2 and C3) are sp2 hybridized, leading to a planar geometry in their immediate vicinity. The remaining carbon atoms, including the three methyl groups of the tert-butyl moiety and the methyl group at C1, are sp3 hybridized, adopting a tetrahedral geometry. The molecule's overall shape is dictated by the need to minimize steric repulsion between the large tert-butyl group and the rest of the carbon chain.

The stability of this compound is significantly greater than its cis-isomer. While the energy difference between cis- and trans-but-2-ene is approximately 4 kJ/mol, the trans isomer of 4,4-dimethylpent-2-ene is nearly 16 kJ/mol more stable than the cis isomer.[4] This substantial difference is attributed to the severe steric strain that would occur in the cis-isomer, where the bulky tert-butyl group and the C1 methyl group would be on the same side of the double bond, leading to significant van der Waals repulsion.[4][5]

Analysis of Steric Hindrance

Steric hindrance in this compound is a critical factor influencing its reactivity and physical properties. The primary source of this strain is the interaction between the voluminous tert-butyl group and the adjacent vinylic proton on C3. While the "trans" configuration alleviates the most severe clashes that would be present in the cis-isomer, significant steric interactions remain.

These interactions lead to distortions in the molecule's ideal geometry. Bond angles are forced to deviate from the standard 120° for sp2 carbons and 109.5° for sp3 carbons to accommodate the spatial demands of the tert-butyl group. This strain can be quantified through computational chemistry, which can model the molecule's potential energy surface and identify the lowest energy conformations.

The diagram below illustrates the key structural features and the regions of significant steric interaction within the molecule.

Caption: Molecular structure of this compound highlighting the steric hindrance zone.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable experimental evidence for the molecular structure and the effects of steric hindrance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is particularly revealing. The chemical shifts of the vinylic protons on C2 and C3 are influenced by their electronic environment and through-space interactions. The coupling constant (J-value) between these two protons is indicative of their trans relationship, typically falling in the range of 12-18 Hz. The tert-butyl protons appear as a sharp singlet, integrating to nine protons, due to their chemical equivalence.

    • ¹³C NMR : The carbon NMR spectrum confirms the presence of seven distinct carbon environments.[6] The chemical shifts of the sp2 carbons (C2 and C3) and the quaternary carbon of the tert-butyl group (C4) are particularly diagnostic.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands. A key feature is the C=C stretching vibration, which is typically weak for a trans-disubstituted alkene. A strong C-H out-of-plane bending vibration for the trans-alkene is expected around 960-975 cm⁻¹. The NIST Chemistry WebBook provides reference IR spectra for this compound.[2]

Experimental Methodologies: Synthesis and Purification

A common and reliable method for the synthesis of this compound is the dehydration of 4,4-dimethyl-2-pentanol.[7] This acid-catalyzed elimination reaction generally follows Zaitsev's rule, favoring the formation of the more substituted and thermodynamically more stable alkene, which in this case is the trans-isomer.[7]

Protocol: Acid-Catalyzed Dehydration of 4,4-Dimethyl-2-pentanol

  • Apparatus Setup : Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Reagents : Place 4,4-dimethyl-2-pentanol into the round-bottom flask. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), while cooling the flask in an ice bath.

  • Reaction : Gently heat the mixture. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium towards the product.

  • Workup : Collect the distillate, which will contain the alkene and water. Separate the organic layer from the aqueous layer using a separatory funnel.

  • Purification : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Final Distillation : Purify the crude alkene by fractional distillation to obtain pure this compound.

  • Characterization : Confirm the identity and purity of the product using NMR, IR, and gas chromatography-mass spectrometry (GC-MS).

The workflow for this synthesis is depicted in the following diagram:

synthesis_workflow start Start: 4,4-dimethyl-2-pentanol acid Add Acid Catalyst (H₂SO₄) distill Heat and Distill Product acid->distill workup Aqueous Workup (NaHCO₃, Brine) distill->workup dry Dry with Anhydrous Agent workup->dry purify Fractional Distillation dry->purify end Product: this compound purify->end

Sources

trans-4,4-dimethyl-2-pentene CAS registry number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-4,4-dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, systematically known as (E)-4,4-dimethylpent-2-ene, is an acyclic alkene of significant interest in synthetic organic chemistry and material science. Its unique structural feature, a sterically hindered trans-double bond adjacent to a tert-butyl group, imparts specific reactivity and physical properties that make it a valuable intermediate and a model compound for mechanistic studies. This guide provides a comprehensive technical overview of its core identifiers, physicochemical properties, synthesis, reactivity, applications, and safety protocols, grounded in authoritative data to support advanced research and development activities.

Compound Identification and Nomenclature

Accurate identification is the cornerstone of chemical research and regulatory compliance. This compound is cataloged under several identifiers across major chemical databases. The primary identifier is its CAS Registry Number, which is specific to the trans or (E) stereoisomer. It is crucial to distinguish this from the CAS number for the cis-(Z) isomer or the mixture of isomers.

Identifier TypeValueSource(s)
CAS Registry Number 690-08-4 Alfa Chemistry, NIST[1][2]
IUPAC Name(E)-4,4-dimethylpent-2-eneNIST, PubChem[2][3]
Common SynonymsThis compound; 4,4-Dimethyl-trans-2-penteneNIST, ChemicalBook[2][4]
Molecular FormulaC₇H₁₄Alfa Chemistry, NIST[1][2]
Molecular Weight98.19 g/mol Alfa Chemistry, PubChem[1][3]
InChIInChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+NIST, PubChem[2][3]
InChIKeyBIDIHFPLDRSAMB-AATRIKPKSA-NAlfa Chemistry, NIST[1][2]
Canonical SMILESC/C=C/C(C)(C)CPubChem, ChemicalBook[3][5]
EC Number211-714-9Alfa Chemistry, PubChem[1][3]
Related CAS Numbers26232-98-4 (cis/trans mixture); 762-63-0 (cis-isomer)Sigma-Aldrich, BOC Sciences[]

Molecular Structure and Stereochemistry

The defining characteristic of this molecule is the spatial arrangement of substituents around the carbon-carbon double bond. The "(E)" designation in its IUPAC name comes from the German entgegen (opposite), indicating that the higher-priority groups on each carbon of the double bond are on opposite sides. For 4,4-dimethyl-2-pentene, this refers to the methyl group and the tert-butyl group, resulting in the trans configuration. This geometry minimizes steric strain compared to its cis counterpart, making it the more thermodynamically stable isomer.

Caption: 2D structure of (E)-4,4-dimethylpent-2-ene.

Physicochemical Properties

The physical properties of this compound are dictated by its nonpolar aliphatic structure. It exists as a clear, volatile liquid at room temperature with a low density. These properties are critical for predicting its behavior in solvent systems, reaction media, and environmental contexts.

PropertyValueUnitSource(s)
Boiling Point 76.7 - 76.75°CAlfa Chemistry, Hangzhou LEAP Chem[1][7]
Melting Point -115.2°CAlfa Chemistry, Hangzhou LEAP Chem[1][7]
Density 0.6889g/cm³Alfa Chemistry, Hangzhou LEAP Chem[1][7]
Vapor Pressure 111.0mmHgHaz-Map, PubChem[3][8]
Refractive Index 1.415-Hangzhou LEAP Chem[7]

Synthesis and Manufacturing Insights

The synthesis of (E)-4,4-dimethyl-2-pentene is typically achieved through elimination reactions where the formation of the more stable trans-alkene is favored. The choice of method depends on scale, required purity, and available precursors.

Protocol 1: Dehydration of 4,4-dimethyl-2-pentanol

This is a common laboratory-scale synthesis. The causality behind this method lies in the acid-catalyzed E1 elimination mechanism. The alcohol is protonated by a strong acid (e.g., H₂SO₄), forming a good leaving group (water). The subsequent loss of water generates a secondary carbocation, which then eliminates a proton to form the alkene. The formation of the trans-isomer is thermodynamically favored due to reduced steric hindrance.[9]

Synthesis_Workflow start 4,4-dimethyl-2-pentanol (Starting Material) reagent Acid Catalyst (H₂SO₄) + Heat start->reagent 1. Mix intermediate Protonation & Water Loss (Carbocation Intermediate) reagent->intermediate 2. E1 Elimination product (E)-4,4-dimethyl-2-pentene (Major Product) intermediate->product 3. Proton Removal

Caption: Workflow for the synthesis via alcohol dehydration.

Protocol 2: Catalytic Dehydrogenation

On an industrial scale, the catalytic dehydrogenation of the corresponding alkane, 4,4-dimethylpentane, can be employed.[9] This process typically requires high temperatures and a metal catalyst (e.g., platinum or palladium) to facilitate the removal of hydrogen gas, yielding the alkene.[9] This method is advantageous for large-scale production from petrochemical feedstocks.

Key Chemical Reactivity

The synthetic utility of this compound is derived from the reactivity of its double bond. It serves as a precursor for a variety of functionalized molecules.

  • Reduction (Hydrogenation): The double bond can be readily reduced to a single bond using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C), yielding the alkane 4,4-dimethylpentane.[9]

  • Oxidation: Treatment with oxidizing agents such as potassium permanganate can cleave the double bond or convert it into diols, alcohols, or carboxylic acids, depending on the reaction conditions.[9]

  • Halogenation: The alkene undergoes electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂), where the halogen adds across the double bond to form dihalogenated products such as 2,3-dichloro-4,4-dimethylpentane.[9]

Applications in Research and Development

The specific structure of this compound makes it suitable for several applications:

  • Synthetic Intermediate: Its reactive double bond makes it a valuable building block for synthesizing more complex organic molecules and specialty chemicals.[][9] It can be a precursor in the synthesis of biologically active compounds for pharmaceutical research.[9]

  • Mechanistic Studies: Due to its relatively simple yet sterically defined structure, it is an excellent model compound for studying the mechanisms of alkene reactions, including the influence of steric factors on reaction pathways and stereochemical outcomes.[9]

  • Material Science: The unsaturated nature of the molecule suggests potential applications in polymer chemistry, possibly as a monomer or co-monomer. Further research could explore its utility in developing novel lubricants or other advanced materials.[9]

Safety, Handling, and Regulatory Profile

This compound is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Classification:

  • Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.[10][11]

  • Aspiration Hazard (Category 1): H304 - May be fatal if swallowed and enters airways.[10][11]

  • Skin Irritation: May cause skin irritation.[12][13]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[12]

  • Aquatic Hazard: Harmful to aquatic life, with some data suggesting high toxicity to aquatic life with long-lasting effects.[12]

Safe Handling Procedures:

  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[12][13]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[7][11]

  • Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[12]

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques. Authoritative spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for reference in public databases such as the NIST Chemistry WebBook and ChemicalBook.[2][5][14] These data are essential for quality control and for the structural elucidation of reaction products derived from this alkene.

References

  • NIST. 2-Pentene, 4,4-dimethyl-, (E)-. NIST Chemistry WebBook. [Link]

  • Haz-Map. (E)-4,4-Dimethylpent-2-ene. [Link]

  • Molbase. 4,4-DIMETHYL-2-PENTENE. [Link]

  • PubChem. 2-Pentene, 4,4-dimethyl-. [Link]

  • PubChem. (E)-4,4-Dimethylpent-2-ene. [Link]

  • US EPA. 2-Pentene, 4,4-dimethyl- - Substance Details. [Link]

  • Mayflower Bioscience. SAFETY DATA SHEET - trans-4-Methyl-2-Pentene. [Link]

  • Chegg. Devise a synthesis of (Z)-4,4-dimethyl-2-pentene. [Link]

  • Stenutz. (Z)-4,4-dimethyl-2-pentene. [Link]

Sources

Technical Guide: Conformational Analysis of trans-4,4-Dimethyl-2-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Structural Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

This guide provides a rigorous conformational analysis of trans-4,4-dimethyl-2-pentene (CAS 690-08-4), a critical model system for understanding steric transmission in acyclic alkenes. Unlike its cis isomer, which suffers from severe steric clash between the terminal methyl and tert-butyl groups, the trans isomer serves as a probe for Allylic 1,3 (A(1,3)) strain and the rotational dynamics of bulky quaternary centers adjacent to


-systems. This document details the energetic landscape, spectroscopic validation strategies, and experimental protocols required to characterize its rotameric preferences.

Molecular Architecture & Steric Environment

Structural Definition

The molecule consists of a rigid trans-disubstituted alkene core (


) flanked by a methyl group at 

and a bulky tert-butyl group at

.
  • IUPAC Name: (E)-4,4-dimethylpent-2-ene[1]

  • Key Structural Feature: The

    
     bond connecting the alkene to the tert-butyl group (
    
    
    
    ).
The Conformational Problem

The primary degree of freedom is the rotation around the


 bond. While the tert-butyl group is often treated as a "spherical" substituent in lower-resolution models, high-precision analysis reveals distinct rotamers.

The steric environment is defined by the interaction between the vinylic hydrogen at


  and the methyl groups of the tert-butyl moiety .
Interaction TypeInvolved AtomsConsequence
Vicinal Repulsion

vs.

Determines the global minimum dihedral angle.
A(1,3) Strain

vs.

Minimized in trans isomer compared to cis.
Geminal Repulsion

vs.

Negligible; standard alkene geometry.
Theoretical Ground State

Based on physical organic principles, the ground state conformation of a tert-butyl group attached to a double bond avoids the "eclipsed" geometry (where a


 bond of the t-butyl group is syn-periplanar to the 

bond).

Instead, the preferred conformation is often bisected or slightly skewed, where the vinylic


 bond eclipses one of the 

bonds of the tert-butyl group to minimize the interaction with the larger

-cloud, or the

bond bisects a

angle.

Computational Analysis Workflow

To rigorously determine the rotational barrier, a Potential Energy Surface (PES) scan is required. The following workflow outlines the standard computational protocol using DFT (Density Functional Theory).

Computational Pipeline (Graphviz)

CompWorkflow Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-31G* or ωB97X-D) Start->Opt Scan PES Scan Dihedral C2-C3-C4-C(Me) Opt->Scan Increment 10° TS Locate Transition State (Rotational Maxima) Scan->TS Identify Max Boltzmann Boltzmann Population Analysis Scan->Boltzmann Identify Min Freq Frequency Calculation (Verify imaginary freqs) TS->Freq

Figure 1: Computational workflow for determining the rotational barrier and ground state geometry.

Expected Energetics
  • Rotational Barrier: The barrier for rotation of the tert-butyl group is expected to be 1.5 – 2.5 kcal/mol . This is relatively low, implying free rotation at room temperature (

    
    ), but detectable broadening at low temperatures (
    
    
    
    ).
  • Global Minimum: The conformation where a methyl group of the tert-butyl moiety is syn-periplanar to the vinylic hydrogen (

    
    ) is generally preferred over the conformation where a methyl is syn-periplanar to the double bond.
    

Spectroscopic Validation (NMR & NOE)[2]

While computational models provide predictions, NMR spectroscopy provides physical proof of the conformation.

1H NMR Characteristics

The trans stereochemistry is validated by the coupling constant of the vinylic protons.

ProtonChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
H-C2 ~5.4 - 5.6 ppmdq (doublet of quartets)

Definitive for trans geometry.
H-C3 ~5.2 - 5.4 ppmd (doublet)

Coupled to H-C2; broadened by t-Bu?
t-Butyl ~1.0 - 1.2 ppms (singlet)N/A9 equivalent protons (rapid rotation).
Me-C1 ~1.6 - 1.7 ppmd (doublet)

Coupled to H-C2.
NOE Logic for Conformational Locking

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for determining spatial proximity. In the trans isomer, specific correlations confirm the structure and the time-averaged position of the tert-butyl group.

NOELogic tBu t-Butyl (C4) H_Vinyl_3 H-Vinyl (C3) tBu->H_Vinyl_3 Strong (Proximal) Me_C1 Methyl (C1) tBu->Me_C1 Absent (Anti-periplanar) H_Vinyl_2 H-Vinyl (C2) H_Vinyl_2->H_Vinyl_3 Weak (Trans) Me_C1->H_Vinyl_2 Strong (Proximal)

Figure 2: Expected NOE correlations. The absence of a correlation between the t-Butyl group and the C1-Methyl group confirms the trans geometry.

Experimental Protocols

Protocol: Synthesis via Dehydration

If the compound is not sourced commercially, it is best synthesized via the acid-catalyzed dehydration of the corresponding alcohol.

Reagents: 4,4-dimethyl-2-pentanol,


 (cat.), Molecular Sieves.
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve 4,4-dimethyl-2-pentanol in benzene or toluene. Add catalytic concentrated

    
    .
    
  • Reflux: Heat to reflux. Monitor water collection in the trap.

  • Isolation: Wash the organic layer with

    
     (aq), dry over 
    
    
    
    , and concentrate.
  • Purification: Distill fractionally. The trans isomer typically has a higher boiling point than the cis isomer (due to better packing/symmetry), though they are close. GC-MS is required to verify isomeric purity.

Protocol: Variable Temperature (VT) NMR

To observe the slowing of the tert-butyl rotation (if accessible):

  • Solvent: Use

    
     (Freon mixtures may be needed for 
    
    
    
    ).
  • Standard: Toluene-

    
     for temperature calibration.
    
  • Acquisition:

    • Start at 298 K. Acquire reference spectrum.

    • Cool in 20 K decrements to 173 K.

    • Monitor the tert-butyl singlet. Broadening indicates the onset of coalescence, allowing calculation of

      
       via the Eyring equation.
      

Implications for Drug Design

Understanding the conformational behavior of this compound provides two key insights for medicinal chemistry:

  • The "Anchor" Effect: A tert-butyl group acts as a conformational anchor. In drug design, replacing a flexible alkyl chain with a tert-butyl group can rigidify a nearby rotatable bond (like the alkene axis here) through A(1,3) strain, potentially locking a pharmacophore in a bioactive conformation.

  • Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent double bond from metabolic epoxidation by P450 enzymes compared to less hindered alkenes.

References

  • NIST Chemistry WebBook. 2-Pentene, 4,4-dimethyl-, (E)- (CAS 690-08-4). National Institute of Standards and Technology. [Link]

  • Hoffmann, R. W. Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations.[2][3] Chemical Reviews, 1989, 89(8), 1841–1880. (Foundational text on A(1,3) strain mechanisms).[2][4] [Link]

  • Chemistry LibreTexts. Nuclear Overhauser Effect (NOE) in Stereochemical Analysis. [Link][1][5][4][6][7]

Sources

trans-4,4-dimethyl-2-pentene boiling point and density reference

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of trans-4,4-Dimethyl-2-pentene: Boiling Point and Density

This guide provides a comprehensive overview of the key physical properties—specifically the boiling point and density—of this compound (CAS 690-08-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes reference data with detailed, field-proven experimental protocols for accurate and reproducible measurements.

Introduction to this compound

This compound, also known as (E)-4,4-dimethylpent-2-ene, is an unsaturated aliphatic hydrocarbon. Its structure is characterized by a five-carbon chain with a double bond between the second and third carbons in a trans or (E) configuration, and a sterically hindering tert-butyl group at the fourth carbon position.[1] This specific arrangement influences its reactivity, making it a valuable intermediate in organic synthesis.[1][2] Understanding its physical properties, such as boiling point and density, is critical for its purification, handling, reaction engineering, and quality control in various research and development applications.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. The presented values are compiled from authoritative chemical databases and suppliers. Minor variations in reported values are common and reflect different experimental conditions and measurement purities.

PropertyValueSource(s)
IUPAC Name (E)-4,4-dimethylpent-2-ene[1][3]
CAS Number 690-08-4[4][5]
Molecular Formula C₇H₁₄[4]
Molecular Weight 98.19 g/mol [4]
Boiling Point 76.55 - 76.75 °C[4][5]
Density 0.684 - 0.689 g/mL[4][5]
Melting Point -115.23 °C[4][5]

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it serves as a crucial indicator of a substance's purity.[3][6] For a pure compound, the boiling range is typically narrow, often not exceeding 1-2°C.[5] The simple distillation method is a robust technique for both purifying the compound and accurately determining its boiling point.[4][6]

Causality in Experimental Design: Why Simple Distillation?

While micro-methods like using a Thiele tube are excellent for small sample volumes, simple distillation is preferred when sufficient material (>5 mL) is available.[4][7] This choice is rooted in its dual-purpose capability: it not only provides an accurate boiling point measurement but also serves as a final purification step, removing less volatile or non-volatile impurities. The process relies on the principle that as the liquid boils, its vapor, which is rich in the pure component, rises and comes into thermal equilibrium with the thermometer bulb before condensing.[4][5] The stable temperature recorded during the distillation of the main fraction represents the boiling point at the recorded atmospheric pressure.[4]

Protocol for Boiling Point Determination via Simple Distillation

Materials and Apparatus:

  • Round-bottomed distilling flask (50 mL or appropriate size)

  • Heating mantle or oil bath

  • Clamps and stand

  • Simple distillation head (still head)

  • Thermometer (-10 to 110°C range, 0.2°C divisions) and adapter

  • Liebig condenser

  • Receiving flask or graduated cylinder

  • Boiling chips or magnetic stir bar

  • Barometer

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are securely clamped and properly seated.

  • Sample Preparation: Place approximately 20-30 mL of this compound into the distilling flask. Add 2-3 boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.[4]

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical to measure the temperature of the vapor that is in equilibrium with the liquid.[4][5]

  • Condenser Setup: Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet to ensure the jacket remains full.

  • Heating: Begin heating the flask gently. If using a magnetic stirrer, ensure it is on.

  • Distillation and Data Collection: Heat the liquid to a steady boil. Observe the condensation ring of the vapor rising up the flask neck. The temperature on the thermometer will rise and then stabilize as the main fraction begins to distill.[5]

  • Record Boiling Range: Record the temperature when the first drop of distillate falls into the receiving flask. Continue to monitor the temperature, adjusting the heating to maintain a steady distillation rate of 1-2 drops per second.[5] The stable temperature observed during the collection of the bulk of the distillate is the boiling point. Record the temperature at which the last drop of liquid evaporates from the flask as the end of the boiling range.

  • Record Barometric Pressure: Immediately after the measurement, record the atmospheric pressure from a laboratory barometer. Boiling points are pressure-dependent, and this information is essential for data correction if needed.[4][6]

  • Shutdown: Stop heating before the flask boils to dryness to prevent breakage and potential accidents.[5] Allow the apparatus to cool completely before disassembly.

Mandatory Safety Precautions:
  • This compound is a highly flammable liquid.[8] Perform the distillation in a well-ventilated fume hood, away from open flames or sparks.

  • Always wear safety glasses and appropriate chemical-resistant gloves.

  • Ensure the distillation system is not closed to the atmosphere to prevent pressure buildup.

  • Never distill to dryness.

Experimental Workflow: Boiling Point Determination

Boiling_Point_Workflow cluster_prep Preparation cluster_proc Procedure cluster_data Data & Shutdown A Assemble Distillation Apparatus B Add Sample & Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Start Gentle Heating & Water Flow C->D E Observe Vapor Rise & Condensation D->E F Record Stable Temperature During Distillation E->F G Record Barometric Pressure F->G H Stop Heating Before Dryness G->H I Cool & Disassemble H->I Density_Workflow cluster_calib Pycnometer Calibration cluster_meas Sample Measurement cluster_calc Calculation A Weigh Clean, Dry Pycnometer (m₀) B Fill with DI Water & Equilibrate Temp A->B C Weigh Pycnometer + Water (m₁) B->C D Calculate Volume (V) using ρ_water C->D E Dry Pycnometer & Fill with Sample D->E F Equilibrate Temp in Water Bath E->F G Weigh Pycnometer + Sample (m₂) F->G H Calculate Sample Density: ρ = (m₂ - m₀) / V G->H

Caption: Workflow for determining liquid density using a pycnometer.

References

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • PubChem. (E)-4,4-Dimethylpent-2-ene. [Link]

  • University of Waterloo. Micro-boiling point measurement. [Link]

  • Chemconnections.org. Boiling Point Determination. [Link]

  • Calibracion de Matraz. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

  • University of Utah. Pycnometer - Chemical Engineering. [Link]

  • Scientific Laboratory Supplies. 3 Ways to Measure Density Know-How, Hints, and More. [Link]

  • University of Pardubice. 1 density determination by pycnometer. [Link]

Sources

Methodological & Application

Application Note: Stereocontrolled Synthesis of trans-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of trans-4,4-dimethyl-2-pentene presents a classic stereochemical challenge: installing a trans (E) double bond adjacent to a bulky tert-butyl group. While thermodynamic equilibrium favors the trans isomer due to the steric repulsion between the methyl and tert-butyl groups in the cis form, kinetic control is often required to achieve high isomeric purity (>98%).

This Application Note details two validated protocols for the stereoselective construction of this scaffold:

  • Dissolving Metal Reduction: The "Gold Standard" for internal alkynes, offering near-perfect trans-selectivity via a radical anion mechanism.[1]

  • Olefin Cross-Metathesis: A modern, catalytic approach utilizing Ruthenium alkylidenes (Grubbs II), ideal for rapid library generation and avoiding cryogenic ammonia.

Strategic Analysis & Pathway Selection

The steric bulk of the tert-butyl group (


-Bu) is the governing factor in this synthesis. Standard Wittig reactions often yield mixtures or favor Z-isomers unless the Schlosser modification is employed.[2] Therefore, we prioritize methods that exploit the thermodynamic stability of the trans-isomer or enforce anti-addition mechanisms.
Comparative Pathway Analysis

SynthesisPathways Start_Alkyne 4,4-Dimethyl-2-pentyne Method_A Method A: Dissolving Metal Reduction (Na/NH3) Start_Alkyne->Method_A Cryogenic Start_Olefin 3,3-Dimethyl-1-butene (Neohexene) Method_B Method B: Cross-Metathesis (Grubbs II) Start_Olefin->Method_B + 2-Butene Intermediate_Radical Trans-Vinyl Radical Intermediate Method_A->Intermediate_Radical e- transfer Intermediate_Ruthenium Ru-Metallacycle Intermediate Method_B->Intermediate_Ruthenium Cat. Cycle Target This compound (>98% E-isomer) Intermediate_Radical->Target Anti-addition Intermediate_Ruthenium->Target Thermodynamic Control

Figure 1: Strategic disconnection showing the two primary routes. Method A relies on mechanistic enforcement of stereochemistry, while Method B relies on thermodynamic equilibration.

Protocol A: Dissolving Metal Reduction (Scalable)

Rationale: This method reduces 4,4-dimethyl-2-pentyne to the alkene.[1] The mechanism involves the sequential addition of electrons to the alkyne antibonding orbital. The intermediate vinyl radical anion adopts a trans geometry to minimize electrostatic repulsion between the lone pair and the bulky substituents, ensuring exclusive E-selectivity.

Materials & Reagents
ReagentEquiv.[3][4][5]RoleSafety Note
4,4-Dimethyl-2-pentyne1.0SubstrateFlammable liquid
Sodium Metal (Na)2.5ReductantReacts violently with water
Ammonia (NH

)
SolventSolvent/Proton SourceToxic gas, cryogenic burn hazard
Ammonium ChlorideExcessQuenchIrritant
Diethyl EtherSolventExtractionPeroxide former
Step-by-Step Procedure
  • System Setup:

    • Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet adapter.

    • Flush the system with dry Nitrogen (

      
      ) or Argon.
      
    • Cool the RBF in a dry ice/acetone bath (-78°C).

  • Ammonia Condensation:

    • Condense anhydrous ammonia gas into the flask until the volume is approximately 10 mL per gram of substrate.

    • Critical Step: Once condensed, remove the cooling bath briefly to verify the liquid state, then maintain at reflux temperature (-33°C) using the dry ice condenser to prevent evaporation.

  • Substrate Addition:

    • Dissolve 4,4-dimethyl-2-pentyne in a minimal amount of dry diethyl ether (optional, can be added neat).[1]

    • Add the alkyne slowly to the stirring liquid ammonia.

  • Reduction (The "Blue" Phase):

    • Cut sodium metal into small cubes (approx. 0.5 cm) under mineral oil/hexane.

    • Add sodium pieces one by one to the ammonia solution.

    • Observation: The solution will turn a deep, vibrant blue (solvated electrons).[6]

    • Continue adding Na until the blue color persists for at least 20 minutes, indicating an excess of electrons.

  • Quenching:

    • Carefully add solid ammonium chloride (

      
      ) in small portions.
      
    • Caution: This is an exothermic reaction. The blue color will fade to white/colorless as the solvated electrons are consumed.

  • Workup:

    • Remove the dry ice condenser and allow the ammonia to evaporate overnight in a fume hood (or use a warm water bath for faster evaporation under a stream of

      
      ).
      
    • Add water (50 mL) to the residue.

    • Extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify by fractional distillation at atmospheric pressure.

    • Target Boiling Point: 76–77 °C.

Protocol B: Olefin Cross-Metathesis (Catalytic)

Rationale: Cross-metathesis of 3,3-dimethyl-1-butene (neohexene) with 2-butene (or propene) using Grubbs II catalyst.[1] The bulky tert-butyl group strongly disfavors the formation of the cis-isomer in the metallacyclobutane intermediate, driving the reaction toward the thermodynamic trans product.

Materials & Reagents
ReagentEquiv.[3][4][5]RoleNotes
3,3-Dimethyl-1-butene1.0Substrate"Neohexene"
cis-2-Butene5.0 - 10.0Cross PartnerExcess drives equilibrium
Grubbs Catalyst (2nd Gen)2-5 mol%CatalystHigh activity, air stable
Dichloromethane (DCM)SolventSolventAnhydrous, degassed
Step-by-Step Procedure
  • Vessel Preparation:

    • Use a heavy-walled pressure vessel or a sealed tube (due to the volatility of 2-butene, BP ~4°C).[1]

    • Flame-dry the vessel under vacuum and backfill with Argon.[1]

  • Reaction Assembly:

    • Add Grubbs II catalyst (2 mol%) to the vessel.

    • Add anhydrous DCM (0.1 M concentration relative to substrate).

    • Add 3,3-dimethyl-1-butene (1.0 equiv).

    • Condense cis-2-butene (excess, ~5-10 equiv) into the vessel at -78°C.

  • Execution:

    • Seal the vessel tightly.

    • Allow to warm to room temperature.[4]

    • Stir at 40°C for 12–24 hours. The excess 2-butene helps suppress homodimerization of the neohexene and drives the cross-metathesis.

  • Workup:

    • Cool the vessel before opening.

    • Vent the excess 2-butene carefully in a fume hood.

    • Concentrate the solvent (carefully, as product is volatile).

  • Purification:

    • Pass the crude mixture through a small pad of silica gel to remove the ruthenium catalyst (elute with pentane).

    • Perform fractional distillation to isolate the pure trans-alkene.

Mechanistic Insight: Why Trans?

Understanding the stereoselectivity is crucial for troubleshooting.

Dissolving Metal Mechanism

The stereochemistry is determined at the vinyl anion stage.[7] The orbitals of the


 hybridized carbon holding the lone pair and the substituent (

-Bu) will position themselves trans to the existing methyl group to minimize steric clash.

Mechanism Step1 Alkyne + e- (from Na) Step2 Radical Anion (Trans geometry favored) Step1->Step2 Single Electron Transfer Step3 Vinyl Radical (Protonation by NH3) Step2->Step3 Protonation Step4 Vinyl Anion (Inversion barrier high) Step3->Step4 2nd Electron Transfer Product Trans-Alkene Step4->Product Final Protonation

Figure 2: Mechanistic flow of the Birch-type reduction. The geometry is locked early in the electron transfer process.

Quality Control & Characterization

Verify the identity and purity of the synthesized this compound using the following parameters.

ParameterSpecificationNotes
Physical State Colorless LiquidVolatile
Boiling Point 76–77 °CDistinct from cis isomer (~80°C)
1H NMR (Alkene region)

5.3–5.5 ppm
Look for J = 15–16 Hz (Coupling Constant)
13C NMR Distinct methyl signals

-Bu methyls vs terminal methyl
GC-MS Single peakM+ = 98 m/z

Critical QC Check: The coupling constant (


) across the double bond is the definitive proof of stereochemistry.
  • Trans (E):

    
    [1]
    
  • Cis (Z):

    
    
    

References

  • NIST Chemistry WebBook. (2023). 2-Pentene, 4,4-dimethyl-, (E)- Thermochemical Data. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Olefin Cross Metathesis: Catalysts and Selectivity. Retrieved from [Link]

  • Chatterjee, A. K., et al. (2000).[8] Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society.[9] (Cited for general Metathesis protocols).

Sources

Application Note: High-Steric Demand Olefin Metathesis using trans-4,4-Dimethyl-2-pentene

[1]

Executive Summary

This compound is a sterically demanding internal olefin featuring a tert-butyl group directly adjacent to the double bond.[1] In metathesis workflows, it serves two critical functions:

  • Catalyst Stress-Testing: Due to its high steric bulk, it fails to react with First Generation catalysts and reacts sluggishly with early Second Generation systems.[1] It is the "gold standard" for verifying the activity of highly active complexes (e.g., Schrock molybdenum alkylidenes or fast-initiating Ruthenium complexes).[1]

  • Selectivity Profiling: In Cross-Metathesis (CM), it discriminates between catalysts based on their ability to accommodate the bulky tert-butyl group, providing data on the syn/anti or E/Z selectivity of the active species.[1]

Chemical Profile & Handling

PropertyValueCritical Note
IUPAC Name (E)-4,4-dimethylpent-2-ene
CAS No. 690-08-4
Structure

Bulky t-butyl group hinders approach.[1][2]
Boiling Point 76–80 °CVolatile; requires reflux condensers or sealed vials.[1]
Density 0.689 g/mLLess dense than most chlorinated solvents.[1]
Purity Requirement >99% (GC)Must be free of alcohol/peroxides. Filter through basic alumina before use.[1]
Metathesis Class Type IV (Spectator/Slow)Non-participating in homometathesis; slow in CM.[1]

Core Application: Catalyst Benchmarking (Steric Stress Test)

This protocol assesses the initiation efficiency and steric tolerance of a metathesis catalyst.[1][3] If your catalyst can convert this substrate, it possesses exceptional activity suitable for tetrasubstituted or hindered olefin synthesis.[1]

Rationale

The bulky tert-butyl group creates significant steric pressure on the metallacyclobutane intermediate.[1] Only catalysts with small ligands (e.g., N-heterocyclic carbenes with specific backbone architectures or Mo-imido systems) can accommodate this transition state effectively.[1]

Experimental Protocol: Cross-Metathesis Screening

Objective: Determine catalyst turnover number (TON) with a hindered substrate. Reaction: this compound + Terminal Olefin (1-Octene)

1
Materials
  • Substrate A: this compound (1.0 equiv)[1]

  • Substrate B: 1-Octene (2.0 equiv) – Used to drive equilibrium via volatile propylene loss.[1]

  • Internal Standard: Dodecane (0.1 equiv) – For GC quantification.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).[1]

  • Catalyst: Test Candidate (e.g., Grubbs II, Hoveyda-Grubbs II, Schrock Mo-catalyst).[1]

Workflow
  • Preparation (Glovebox/Schlenk Line):

    • In a nitrogen-filled glovebox, weigh 1.0 mmol (98 mg) of this compound into a 4 mL screw-cap vial.

    • Add 2.0 mmol (224 mg) of 1-Octene.[1]

    • Add 0.1 mmol (17 mg) of Dodecane (Internal Standard).[1]

    • Add 1.0 mL of solvent (1.0 M concentration is high to favor CM).[1]

  • Catalyst Addition:

    • Prepare a stock solution of the catalyst in the same solvent.[1]

    • Add catalyst to the reaction vial (Loadings: 1 mol% for initial screen; 5 mol% for difficult cases).

    • Note: For Ruthenium catalysts, temperature is typically 40 °C .[1] For Molybdenum, 25 °C .[1]

  • Reaction Monitoring:

    • Stir at 40 °C.

    • Take aliquots at 15 min, 1 hr, 4 hr, and 24 hr .

    • Quench aliquots with excess ethyl vinyl ether (for Ru) or wet benzaldehyde (for Mo) before GC analysis.[1]

  • Data Analysis:

    • Monitor the disappearance of this compound relative to Dodecane.[1]

    • Success Metric: >50% conversion in <4 hours indicates a highly active catalyst system.[1]

Mechanism & Pathway Visualization

Understanding why this reaction is difficult is crucial for interpreting results. The diagram below illustrates the steric clash in the metallacyclobutane intermediate.

MetathesisPathwaycluster_mechanismSteric Filter MechanismCatActive Catalyst[M]=CH2CoordinationOlefin Coordination(Steric Check)Cat->Coordination+ SubstrateSubstrateSubstratetBu-CH=CH-MeSubstrate->CoordinationMetallaMetallacyclobutane(Transition State)Coordination->MetallaSuccessfulApproachFailNo Reaction(Steric Rejection)Coordination->FailSteric Clash(t-Bu vs Ligand)ProductProductNew OlefinMetalla->ProductProduct Release

Figure 1: The "Steric Filter" effect.[1] Only catalysts with accessible active sites can accommodate the bulky t-butyl group during coordination and metallacyclobutane formation.[1]

Application 2: Mechanistic Probe for Initiation

This compound is often observed as a diagnostic byproduct when studying the initiation of catalysts bearing neopentylidene ligands (M=CH-tBu).[1]

The "Neopentylidene" Test

When a Schrock catalyst (M=CH-tBu) or a modified Grubbs catalyst initiates with a small olefin like propene or ethylene , the initial alkylidene exchange releases specific byproducts.[1]

  • Reaction:

    
    
    
  • Significance: Detection of this compound via GC/NMR confirms that the catalyst initiates via the neopentylidene ligand and helps determine the ratio of initiation to propagation.[1]

Protocol for Initiation Kinetics[1]
  • Setup: Dissolve Catalyst (M=CH-tBu) in

    
     in an NMR tube.
    
  • Addition: Add 10 equiv of Propene (condensed at -78 °C).

  • Analysis: Monitor

    
     NMR at -40 °C to 25 °C.
    
  • Observation: Look for the appearance of the vinyl protons of 4,4-dimethyl-2-pentene (

    
     5.2–5.5 ppm region) and the disappearance of the neopentylidene carbene signal (
    
    
    10–14 ppm).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
0% Conversion Catalyst StericsSwitch from Grubbs I to Grubbs II/Hoveyda-Grubbs II or Schrock Mo-catalysts.
Low Conversion (<20%) ReversibilityThe reaction is equilibrium-driven.[1] Use a terminal olefin partner (e.g., ethylene, 1-hexene) and purge the volatile byproduct (propene/butene).[1]
Catalyst Decomposition ImpuritiesThis olefin is prone to peroxide formation.[1] Mandatory: Filter through a plug of activated basic alumina inside the glovebox before use.[1]
Isomerization Hydride SpeciesIf product isomerizes to 4,4-dimethyl-1-pentene (terminal), add 10 mol% benzoquinone to suppress Ru-hydride formation.[1]

References

  • Schrock, R. R. (2009).[1] Recent Advances in High Oxidation State Mo and W Imido Alkylidene Chemistry.[1] Chemical Reviews, 109(8), 3211–3226. Link[1]

  • Grubbs, R. H. (2003).[1] Handbook of Olefin Metathesis.[1] Wiley-VCH.[1] (Chapter on Catalyst Classification and Type IV substrates). Link[1]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link[1]

  • Ritter, T., Hejl, A., Wenzel, A. G., Funk, T. W., & Grubbs, R. H. (2006).[1] Olefin Metathesis in Organic Synthesis. (Specific protocols for hindered substrates). Link[1]

Navigating the Synthesis of Sterically Hindered trans-Epoxides: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The epoxidation of sterically hindered trans-alkenes presents a formidable challenge in organic synthesis, often demanding specialized reagents and finely tuned conditions to overcome the inherent steric clash that disfavors the approach of common oxidizing agents. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and effective procedures for this transformation. We will delve into the mechanistic underpinnings of powerful dioxirane-based methods, explore the nuances of peroxy acid and metal-catalyzed systems, and present detailed, field-proven protocols. This document is designed to serve as a practical resource, bridging theoretical understanding with actionable experimental procedures to empower the synthesis of complex molecules bearing these challenging epoxide motifs.

The Challenge: Overcoming Steric Hindrance in Epoxidation

The formation of an epoxide ring from an alkene is a cornerstone of modern organic synthesis. However, when the double bond is flanked by bulky substituents in a trans configuration, the steric environment can severely impede the approach of the oxidizing agent. Traditional and widely used reagents like meta-chloroperoxybenzoic acid (m-CPBA) often struggle with these substrates, leading to sluggish reactions, low yields, or undesired side reactions.[1] The key to success lies in employing reagents and catalytic systems with a small steric footprint and high intrinsic reactivity.

This guide will focus on three principal strategies that have proven effective for the epoxidation of sterically hindered trans-alkenes:

  • Dioxirane-Mediated Epoxidation: Utilizing highly reactive three-membered ring peroxides.

  • Catalytic Systems with Peroxy Acids: Enhancing the reactivity of traditional peracids through catalysis.

  • Asymmetric Epoxidation Methods: Introducing chirality in a controlled manner.

Dioxirane-Mediated Epoxidation: A Powerful and Versatile Approach

Dioxiranes, such as dimethyldioxirane (DMDO) and the more reactive methyl(trifluoromethyl)dioxirane (TFDO), are potent, metal-free oxidizing agents renowned for their ability to epoxidize a wide range of alkenes, including those that are sterically congested or electronically deactivated.[2][3]

Mechanistic Insight: The Spiro Transition State

The epoxidation with dioxiranes is believed to proceed through a concerted oxygen transfer via a spiro transition state.[2][4] In this arrangement, the plane of the dioxirane ring is perpendicular to and bisects the plane of the alkene's π-system.[2] This geometric arrangement minimizes steric interactions and allows for an efficient transfer of the oxygen atom. The concerted nature of the mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[2]

Diagram: Dioxirane Epoxidation Workflow

G cluster_prep Dioxirane Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup & Isolation Ketone Ketone (e.g., Acetone) Dioxirane Dioxirane Solution (e.g., DMDO in Acetone) Ketone->Dioxirane in situ generation Oxone Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Oxone->Dioxirane Buffer Buffer (e.g., NaHCO₃) Buffer->Dioxirane Alkene Sterically Hindered trans-Alkene Dioxirane->Alkene Stoichiometric Oxidant Epoxide trans-Epoxide Alkene->Epoxide Quench Quench (e.g., Na₂S₂O₃) Epoxide->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Isolated Epoxide Purification->FinalProduct

Caption: Workflow for Dioxirane-Mediated Epoxidation.

Key Dioxirane Reagents
ReagentParent KetoneKey Characteristics
DMDO AcetoneMost common, cost-effective, suitable for many applications.[5]
TFDO 1,1,1-TrifluoroacetoneSignificantly more reactive than DMDO, ideal for electron-poor or highly hindered alkenes.[6][7]
Protocol: In Situ Generation of DMDO for Epoxidation

This protocol describes the epoxidation of a generic sterically hindered trans-alkene using DMDO generated in situ. This method avoids the need to isolate the potentially volatile and unstable dioxirane.[3][8]

Safety Precautions: Dioxiranes are peroxides and should be handled with care.[8][9] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions involving peroxides should always be performed behind a safety shield.[4][9]

Materials:

  • Sterically hindered trans-alkene

  • Acetone (reagent grade)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Oxone® (potassium peroxymonosulfate triple salt)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sterically hindered trans-alkene (1.0 equiv). Dissolve the alkene in a mixture of acetone and deionized water (a common starting ratio is 4:1 acetone:water, adjust as needed for solubility).

  • Buffering: Add sodium bicarbonate (4.0-5.0 equiv) to the stirred solution. The buffer is crucial to maintain a slightly basic pH, which favors the formation of the dioxirane and prevents epoxide ring-opening.

  • Oxone® Addition: Cool the mixture to 0 °C in an ice-water bath. Slowly add Oxone® (2.0-3.0 equiv) portion-wise over 30-60 minutes. Vigorous stirring is essential during the addition. The reaction mixture will typically turn a pale yellow color, indicating the formation of DMDO.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the alkene.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxide.

    • Dilute the mixture with water and extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trans-epoxide.

Asymmetric Epoxidation: The Shi Epoxidation

For the enantioselective synthesis of epoxides from trans-alkenes, the Shi epoxidation offers a powerful organocatalytic solution. This method utilizes a fructose-derived chiral ketone as the catalyst in conjunction with Oxone® as the stoichiometric oxidant.[10]

Mechanistic Rationale for Enantioselectivity

The Shi catalyst generates a chiral dioxirane in situ.[11] The stereochemistry of the epoxidation is dictated by the facial selectivity of the oxygen atom transfer from this chiral dioxirane to the alkene. The rigid structure of the catalyst creates a sterically biased environment, favoring the approach of the alkene from one face over the other.[12] For many trans-alkenes, high levels of enantioselectivity can be achieved.[10]

Diagram: Catalytic Cycle of the Shi Epoxidation

Shi_Cycle Catalyst Chiral Ketone (Shi Catalyst) Active_Catalyst Chiral Dioxirane Catalyst->Active_Catalyst Oxidation Active_Catalyst->Catalyst Regeneration Epoxide Enantioenriched Epoxide Active_Catalyst->Epoxide Oxygen Transfer Alkene trans-Alkene Alkene->Epoxide Oxone Oxone® Oxone->Active_Catalyst Byproduct KHSO₄ + K₂SO₄ Oxone->Byproduct

Caption: Simplified catalytic cycle of the Shi Epoxidation.

Protocol: Shi Asymmetric Epoxidation of a trans-Alkene

Materials:

  • trans-Alkene

  • Shi catalyst (fructose-derived ketone)

  • Acetonitrile (CH₃CN)

  • Dimethoxymethane (DMM)

  • Aqueous solution of potassium carbonate (K₂CO₃)

  • EDTA tetrasodium salt solution

  • Oxone®

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the trans-alkene (1.0 equiv) and the Shi catalyst (0.2-0.3 equiv) in a solvent mixture of acetonitrile and dimethoxymethane (typically 2:1 v/v).[12]

  • Buffering and Cooling: Add an aqueous solution of potassium carbonate to adjust the pH to approximately 10.5.[12] This is critical for catalyst stability and turnover.[10] Cool the mixture to 0 °C.

  • Oxidant Addition: In a separate flask, prepare a solution of Oxone® (1.5-2.0 equiv) and EDTA tetrasodium salt in water. Add this solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting alkene is consumed.

  • Workup:

    • Add n-hexane to the reaction mixture and stir for 5 minutes.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the enantioenriched epoxide. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Transition Metal-Catalyzed Epoxidations

While dioxirane-based methods are highly effective, certain transition metal catalysts can also facilitate the epoxidation of hindered alkenes, often with different terminal oxidants like hydrogen peroxide or iodosylbenzene. The Jacobsen-Katsuki epoxidation, for instance, employs a chiral manganese-salen complex and is particularly effective for cis-alkenes but can be adapted for some trans-substrates.[13][14] However, for sterically demanding trans-alkenes, the substrate scope can be limited.[13]

Recent advancements have focused on developing more robust metal catalysts, including those based on manganese, iron, and ruthenium, that can activate less expensive and more environmentally benign oxidants like hydrogen peroxide.[15][16] These systems often operate through a high-valent metal-oxo intermediate that acts as the oxygen atom transfer agent. The ligand environment around the metal center is crucial for tuning reactivity and selectivity.

Conclusion and Future Outlook

The epoxidation of sterically hindered trans-alkenes remains a challenging yet critical transformation in organic synthesis. The methods outlined in this guide, particularly the use of powerful dioxiranes like DMDO and TFDO, and the organocatalytic Shi epoxidation, provide reliable and effective solutions. As the demand for structurally complex molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for these challenging epoxidations will undoubtedly remain an active area of research. Future innovations may lie in the design of novel catalysts that can operate under milder conditions with greener oxidants, further expanding the synthetic chemist's toolkit.

References

  • Wikipedia. (n.d.). Oxidation with dioxiranes. Retrieved from [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • RSC Publishing. (2021, January 19). Continuous dimethyldioxirane generation for polymer epoxidation. Retrieved from [Link]

  • LibreTexts. (2023, July 21). 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dioxirane, dimethyl-. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Dioxirane Epoxidation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Dioxirane Epoxidation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • GSK. (n.d.). Dioxiranes and Related Shi Epoxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Shi epoxidation. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2006, February 15). 9. Jacobsen-Katsuki Epoxidations. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Reactivity of Peracids versus Dioxiranes (DMDO and TFDO) in the Epoxidation of Alkenes. A Combined Experimental and Theoretical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study. Retrieved from [Link]

  • IDEALS, University of Illinois at Urbana-Champaign. (2022, July 12). Strategies to tune active site environments for alkene epoxidations with H2O2 over supported transition metal atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Shi Epoxidation: A Great Shortcut to Complex Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Simplified Preparation of Dimethyldioxirane (DMDO). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 14). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Retrieved from [Link]

  • IntechOpen. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). 16. Epoxidation of Cyclooctene. Retrieved from [Link]

  • YouTube. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). Retrieved from [Link]

  • ACS Publications. (2003, May 17). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stereospecific Deoxygenation of Aliphatic Epoxides to Alkenes under Rhenium Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on the Scope of TFDO-Mediated Oxidation in Organic Synthesis--Reactivity and Selectivity. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). Shi Asymmetric Epoxidation Reaction. Retrieved from [Link]

  • Imperial College London. (2004). 2.O1 Organic Synthesis. Retrieved from [Link]

  • YouTube. (2015, November 8). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prilezhaev Reaction. Retrieved from [Link]

  • Chem-Station. (2015, October 6). Oxidation with Dioxiranes. Retrieved from [Link]

  • ACS Publications. (n.d.). Dioxirane Epoxidations of 1,1-Disubstituted Ethylenes. Probing for Radical Pathways by Computations and Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts. Retrieved from [Link]

  • RSC Publishing. (2019, November 26). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks. Retrieved from [Link]

  • Google Patents. (n.d.). US6229028B1 - Process for the epoxidation of alkenes.
  • Enlighten: Theses, University of Glasgow. (2020, January 30). Stereoselectivity of Enone Epoxidations With Alkaline Hydrogen Peroxide. Retrieved from [Link]

  • Science.org. (n.d.). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Transition Metal‐Catalyzed Epoxidation of Alkenes. Retrieved from [Link]

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Application Note: trans-4,4-dimethyl-2-pentene as a Robust Internal Standard for Gas Chromatographic Analysis of Volatile Hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of an Internal Standard in Gas Chromatography

Quantitative analysis by gas chromatography (GC) is a cornerstone of modern analytical chemistry, underpinning research and development across numerous scientific disciplines. The precision and accuracy of GC measurements, however, can be influenced by variations in sample injection volume, instrument response, and sample preparation procedures. The internal standard (IS) method is a powerful technique to mitigate these sources of error, thereby enhancing the reliability and reproducibility of quantitative results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. By comparing the peak area of the analyte to that of the internal standard, variations introduced during the analytical process can be effectively normalized.[1]

The selection of an appropriate internal standard is paramount for the success of the method. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and chromatographic analysis.

  • Chromatographic Resolution: It must be well-resolved from the analyte peaks and any other components in the sample matrix.

  • Non-interference: It should not be naturally present in the samples being analyzed.

  • Purity and Stability: The internal standard must be of high purity and stable in the solvent used.

This application note introduces trans-4,4-dimethyl-2-pentene as a highly suitable internal standard for the quantitative analysis of volatile hydrocarbons by gas chromatography. Its chemical structure and physical properties make it an excellent choice for a range of non-polar to moderately polar volatile organic compounds (VOCs), such as those found in gasoline and other complex hydrocarbon mixtures.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of an internal standard is crucial for method development. Below is a summary of the key properties of this compound.

PropertyValueSource
Chemical Formula C₇H₁₄
Molecular Weight 98.19 g/mol
CAS Number 690-08-4
Boiling Point 77-78 °C
Melting Point -115.2 °C
Density 0.695 g/mL at 25 °C
Flash Point -6 °C
Solubility Insoluble in water; Soluble in organic solvents.

Safety Precautions

As a flammable and potentially hazardous chemical, proper safety measures must be strictly followed when handling this compound.

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[5]

  • Fire Safety: this compound is a highly flammable liquid and vapor.[3][4] Use non-sparking tools and take precautionary measures against static discharge.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[3][4][5]

Protocol for Preparation of Internal Standard Solution

This protocol details the preparation of a stock and working solution of this compound.

Materials:

  • This compound (≥99% purity)

  • High-purity solvent (e.g., methanol, hexane, or other suitable solvent compatible with the analysis)

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes or syringes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of the chosen solvent. c. Once dissolved, bring the volume up to the mark with the solvent. d. Stopper the flask and invert it several times to ensure a homogenous solution. e. Label the flask clearly with the compound name, concentration, solvent, and preparation date. Store appropriately.

  • Working Solution Preparation (e.g., 50 µg/mL): a. Pipette 5 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the same solvent. c. Stopper and mix thoroughly. d. This working solution is now ready to be added to your calibration standards and unknown samples. The final concentration of the internal standard in the samples should be similar to the expected concentration of the analytes.

Example Application: Quantification of Benzene, Toluene, and Xylene (BTX) in a Hydrocarbon Matrix

This section provides a hypothetical but scientifically sound protocol for the analysis of BTX compounds in a complex hydrocarbon matrix, such as a gasoline sample, using this compound as an internal standard. The choice of this internal standard is justified by its structural similarity (alkene) to some components of gasoline and its boiling point, which allows for good chromatographic separation from the target analytes.

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_spiking Internal Standard Spiking cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Unknown Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Standards BTX Standards Spiked_Standards Spiked Standards Standards->Spiked_Standards IS_Stock IS Stock Solution IS_Working IS Working Solution IS_Stock->IS_Working Dilution IS_Working->Spiked_Sample IS_Working->Spiked_Standards GC_Injection GC Injection Spiked_Sample->GC_Injection Spiked_Standards->GC_Injection Chromatogram Chromatogram Acquisition GC_Injection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Analyte Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Sample and Standard Preparation
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of benzene, toluene, and o-, m-, and p-xylene in a suitable solvent (e.g., hexane). The concentration range should encompass the expected analyte concentrations in the unknown samples.

  • Internal Standard Addition: Add a fixed amount of the this compound working solution to each calibration standard and each unknown sample. For example, add 100 µL of a 50 µg/mL IS solution to 900 µL of each standard and sample.

  • Sample Preparation: For a gasoline sample, a dilution step will be necessary to bring the analyte concentrations within the calibration range. For example, dilute the gasoline sample 1:100 (v/v) with hexane before adding the internal standard.

Gas Chromatography (GC) with Flame Ionization Detection (FID) Parameters
ParameterSettingRationale
GC System Agilent 8890 GC or equivalentA modern GC system with electronic pneumatic control ensures reproducible retention times and peak areas.
Column HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnA non-polar column provides good separation of hydrocarbons based on their boiling points.
Injector Split/SplitlessA split injection is suitable for the high concentrations of analytes in a diluted gasoline sample, preventing column overload.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes and the internal standard.
Split Ratio 50:1A higher split ratio is used for concentrated samples to avoid detector saturation.
Oven Program Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 150 °C; hold for 5 minThis temperature program allows for the separation of volatile components at the beginning of the run and then elutes the higher boiling point compounds.
Carrier Gas Helium or HydrogenInert carrier gas for GC-FID.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Detector Flame Ionization Detector (FID)FID is a universal detector for hydrocarbons and provides excellent sensitivity and a wide linear range.
Detector Temperature 300 °CPrevents condensation of the analytes in the detector.
Data Analysis and Quantification

The concentration of each analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.

Calculation Workflow:

Calculation_Workflow cluster_inputs Input Data cluster_calculations Calculations cluster_output Final Result Analyte_Area Analyte Peak Area (Ax) Response_Ratio Calculate Response Ratio (Ax / Ais) Analyte_Area->Response_Ratio IS_Area IS Peak Area (Ais) IS_Area->Response_Ratio Analyte_Conc_Std Analyte Conc. in Standards (Cx) Calibration_Curve Plot (Ax / Ais) vs. (Cx / Cis) Analyte_Conc_Std->Calibration_Curve IS_Conc IS Conc. in all samples (Cis) IS_Conc->Calibration_Curve Response_Ratio->Calibration_Curve Regression Linear Regression (y = mx + c) Calibration_Curve->Regression Unknown_Conc Calculate Unknown Analyte Conc. Regression->Unknown_Conc

Caption: Workflow for calculating analyte concentration using the internal standard method.

Steps:

  • Peak Integration: Integrate the peak areas of the analytes (Benzene, Toluene, Xylenes) and the internal standard (this compound) in each chromatogram.

  • Response Factor Calculation: For each calibration standard, calculate the response factor (RF) relative to the internal standard:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)

    • Concentration Ratio = (Concentration of Analyte) / (Concentration of IS)

  • Calibration Curve: Plot a calibration curve of the response ratio versus the concentration ratio for each analyte. Perform a linear regression to obtain the equation of the line (y = mx + b), where 'y' is the response ratio and 'x' is the concentration ratio.

  • Quantification of Unknowns: For each unknown sample, calculate the response ratio of the analyte to the internal standard. Use the linear regression equation from the calibration curve to determine the concentration ratio in the unknown sample. Finally, calculate the concentration of the analyte in the unknown sample:

    • Concentration of Analyte = (Determined Concentration Ratio) x (Concentration of IS)

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of volatile hydrocarbons by gas chromatography. Its physicochemical properties, including its volatility and chemical nature, make it a suitable choice for complex matrices such as gasoline. The detailed protocol provided in this application note offers a robust starting point for method development and validation. By employing the internal standard method with this compound, researchers can significantly improve the accuracy, precision, and overall reliability of their quantitative GC analyses.

References

  • Oakwood Products. (n.d.). trans-4-Methyl-2-Pentene Safety Data Sheet.
  • Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Shimadzu. (n.d.). Analysis of Gasoline Using a GC-MS. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Retrieved from a publicly available research paper.
  • Shimadzu. (n.d.). Analysis of Gasoline Utilizing a GC × GC-MS System. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Gasoline Analysis by GC-FID and GC-MS.
  • Al-Rimawi, F., et al. (2017). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpenes in Two Commercial Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

  • American Chemical Society. (2023). Quantitative analysis of Aliphatic Olefins in alternative and petroleum-based fuels by comprehensive two-dimensional gas chromatography. Retrieved from a publicly available research paper.
  • da Silva, J. K. R., et al. (2021). Development of a gas chromatography method for quantification of triterpenes in the commercial oleoresins from Protium species. SciELO. Retrieved from [Link]

  • Pleil, J. D., et al. (2018). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. PMC. Retrieved from [Link]

  • Desert Research Institute. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS.
  • AZoM. (2017, February 1). Analyzing Volatile Organic Compounds (VOCs) In the Environment. Retrieved from [Link]

  • Shishov, A., et al. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. Retrieved from [Link]

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polymerization kinetics of trans-4,4-dimethyl-2-pentene monomers

Author: BenchChem Technical Support Team. Date: February 2026

Elucidating the Polymerization Kinetics of a Sterically Hindered Internal Olefin: The Case of trans-4,4-Dimethyl-2-pentene

Abstract: The polymerization of sterically hindered internal olefins presents a significant challenge in polymer chemistry. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on understanding and investigating the polymerization kinetics of this compound. Due to the severe steric hindrance around the internal double bond, direct polymerization is kinetically unfavorable. This guide focuses on the most probable reaction pathway: isomerization polymerization , where the monomer is first catalytically isomerized to a more reactive terminal olefin (4,4-dimethyl-1-pentene) prior to or concurrently with polymerization. We will explore the mechanistic rationale, key catalytic systems, and detailed protocols for kinetic analysis and polymer characterization.

Introduction: The Challenge of Polymerizing Sterically Hindered Internal Olefins

The direct polymerization of internal olefins is often kinetically challenging compared to their terminal (α-olefin) counterparts. This difficulty is exacerbated in monomers like this compound, where a bulky tert-butyl group is situated near the double bond, creating significant steric hindrance. This steric shield impedes the approach of the monomer to the active site of a polymerization catalyst.

Consequently, any successful polymerization strategy for such monomers must address this steric barrier. The most plausible mechanism is isomerization polymerization , a process where the catalyst facilitates the migration of the internal double bond to the terminal position, forming a less hindered, more reactive α-olefin that can then readily polymerize.[1][2] This application note will primarily focus on this pathway, particularly in the context of Ziegler-Natta and cationic polymerization systems.

Mechanistic Considerations for the Polymerization of this compound

Isomerization Polymerization with Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum cocatalyst, are workhorses in olefin polymerization.[3][4] While highly effective for α-olefins, their interaction with internal olefins can be complex. For sterically hindered internal olefins, the catalytic cycle is often preceded by an isomerization step.[3]

The proposed mechanism involves the following key steps:

  • Coordination: The internal olefin, this compound, coordinates to the active transition metal center.

  • Isomerization: The catalyst facilitates a hydride elimination and re-addition process, effectively "walking" the double bond along the carbon chain to the less sterically crowded terminal position, forming 4,4-dimethyl-1-pentene.

  • Polymerization: The newly formed α-olefin, 4,4-dimethyl-1-pentene, readily inserts into the metal-alkyl bond of the catalyst, leading to chain growth.[4][5]

This entire process can be visualized as a tandem catalytic cycle where isomerization and polymerization are intrinsically linked.

Isomerization_Polymerization cluster_0 Isomerization Cycle cluster_1 Polymerization Cycle Monomer_Internal This compound Coordination Coordination to Active Catalyst Site Monomer_Internal->Coordination Step 1 Isomerization_Step Hydride Elimination & Re-addition Coordination->Isomerization_Step Step 2 Monomer_Terminal 4,4-Dimethyl-1-pentene Isomerization_Step->Monomer_Terminal Step 3 Polymerization_Step Insertion into Metal-Polymer Bond Monomer_Terminal->Polymerization_Step Step 4 Growing_Chain Growing Polymer Chain Polymerization_Step->Growing_Chain Propagation Growing_Chain->Polymerization_Step Adds another terminal monomer caption Isomerization-Polymerization Workflow InSitu_Monitoring Start Prepare Monomer Solution in NMR Tube Acquire_t0 Acquire Initial Spectrum (t=0) Start->Acquire_t0 Inject_Catalyst Inject Catalyst at T_reaction Acquire_t0->Inject_Catalyst Acquire_Series Acquire Spectra at Timed Intervals Inject_Catalyst->Acquire_Series Analyze Quantitative Analysis: - [Monomer_internal] vs. time - [Monomer_terminal] vs. time - Polymer formation vs. time Acquire_Series->Analyze End Kinetic Data Analyze->End caption Experimental Workflow for In Situ NMR Kinetic Analysis

Figure 2: Workflow for real-time monitoring of the isomerization and polymerization of this compound using in situ NMR spectroscopy.

Offline Analysis of Polymerization Kinetics

Objective: To determine the rate of polymerization and changes in polymer properties by analyzing aliquots from a batch reactor.

Protocol:

  • Reactor Setup: Assemble a jacketed glass reactor equipped with mechanical stirring, a temperature probe, and a sampling port under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Charge the reactor with the solvent and monomer. Bring the solution to the desired temperature. Initiate the polymerization by adding the catalyst system.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reactor and immediately quench the polymerization by adding a suitable agent (e.g., acidified methanol for Ziegler-Natta catalysts).

  • Monomer Conversion: Analyze the unreacted monomer in the quenched aliquots using Gas Chromatography (GC) to determine the monomer conversion over time.

  • Polymer Analysis: Precipitate the polymer from the quenched aliquots, wash, and dry it under vacuum.

    • Molecular Weight and Polydispersity: Analyze the isolated polymer samples by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

    • Microstructure: Characterize the polymer structure using ¹H and ¹³C NMR to confirm the repeating units and identify any end-groups or branches.

Data Presentation and Interpretation

The kinetic data obtained from the experiments should be tabulated for clear comparison and interpretation.

Table 1: Example Kinetic Data for Ziegler-Natta Polymerization of this compound

Time (min)[Internal Monomer] (M)[Terminal Monomer] (M)Total Monomer Conversion (%)Polymer Yield (g)Mn ( g/mol )PDI (Mw/Mn)
01.000.0000--
100.850.1050.55,0001.8
300.600.15252.515,0002.1
600.300.10606.035,0002.3
1200.050.02939.360,0002.5

This is hypothetical data for illustrative purposes.

From this data, the rates of isomerization and polymerization can be calculated. The evolution of molecular weight (Mn) and polydispersity index (PDI) with conversion provides insights into the nature of the polymerization (e.g., living vs. conventional chain growth) and the occurrence of chain transfer or termination reactions.

Conclusion

The polymerization of this compound is a complex process governed by the interplay of steric hindrance and catalytic activity. The most viable pathway is isomerization polymerization, where the internal olefin is converted to a more reactive terminal olefin prior to chain growth. A thorough kinetic investigation requires monitoring both the isomerization and polymerization steps. The protocols outlined in this application note provide a robust framework for researchers to study the kinetics of this challenging monomer, offering insights into catalyst performance and enabling the synthesis of novel polyolefins from sterically hindered feedstocks.

References

  • Ivin, K. J., Rooney, J. J., & Mahtab, R. (1978). A mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts.
  • Shamiri, A., Chakrabarti, M. H., Jahan, S., Hussain, M. A., Kaminsky, W., Aravind, P. V., & Yehye, W. A. (2014). The mechanism of Ziegler-Natta polymerization of olefins - stereoselectivity.
  • Rooney, J. J., & Ivin, K. J. (1979). Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts.
  • Wikipedia contributors. (2023). Cationic polymerization. Wikipedia, The Free Encyclopedia. [Link]

  • Cram, D. J. (1965). The Mechanism of Isomerization of Olefins with Transition Metal Catalysts. Journal of the American Chemical Society.
  • LibreTexts. (2023).
  • Faust, R., & Kennedy, J. P. (1987). Mechanism of Isomerization in the Cationic Polymerization of Isobutylene. Journal of Polymer Science Part A: Polymer Chemistry.
  • Sinn, H., & Kaminsky, W. (1980). Ziegler-Natta Catalysis. Advances in Organometallic Chemistry.
  • Boor, J. (1979).
  • LibreTexts. (2021). 2.
  • Natta, G. (1956).
  • LibreTexts. (2023). 14.4.
  • Kissin, Y. V. (2008).
  • Odian, G. (2004).
  • Barner-Kowollik, C. (Ed.). (2014).
  • Puskas, J. E., & Chen, Y. (2004). Cationic polymerization of isoprene initiated by 2-cyclohexylidene ethanol–B(C6F5)3: an insight into initiation and branching reactions. Polymer Chemistry.
  • Scienomics. (n.d.).
  • Grove, N. R., & Gross, R. A. (2012). In situ monitoring of enzyme-catalyzed (co)polymerizations by Raman spectroscopy. Polymer Chemistry.
  • Rho, J. Y., Scheutz, G. M., Häkkinen, S., Garrison, J. B., Song, Q., Yang, J., ... & Sumerlin, B. S. (2021). In situ monitoring of PISA morphologies. Polymer Chemistry.
  • Hammond, P. (2006).
  • Scribd. (n.d.).
  • Stakheev, A. Y., Shpiro, E. S., & Apijok, V. V. (1998). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods.
  • de la Rosa-Abad, S., Gody, G., & Perrier, S. (2016). Watching polymers grow: real time monitoring of polymerizations via an on-line ESI-MS/microreactor coupling.

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in trans-4,4-dimethyl-2-pentene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-4,4-dimethyl-2-pentene, also known as trans-4,4-dimethyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting common synthetic routes, explaining the causality behind experimental choices to enhance yield, purity, and stereoselectivity.

General Frequently Asked Questions (FAQs)

What are the primary methods for synthesizing this compound?

There are several established methods, each with distinct advantages and disadvantages. The most common routes include:

  • Acid-Catalyzed Dehydration of 4,4-dimethyl-2-pentanol: A classic elimination reaction that is straightforward but often yields a mixture of isomers.[1]

  • The Wittig Reaction: A versatile method for forming a carbon-carbon double bond with good control over its position by reacting pivaldehyde with a specific phosphonium ylide.[2][3]

  • Catalytic Isomerization of 4,4-dimethyl-1-pentene: This method converts the terminal, less stable alkene to the more thermodynamically stable internal trans-alkene.[1]

  • Olefin Metathesis: A modern approach involving the cross-metathesis of 3,3-dimethyl-1-butene with propene using a ruthenium-based catalyst like Grubbs' catalyst.[1]

How do I select the most appropriate synthetic route?

The optimal route depends on factors like available starting materials, required purity, desired stereoselectivity, and reaction scale. The table below provides a comparative overview to aid in your decision-making process.

Method Starting Materials Typical Yield Stereoselectivity (for trans) Key Advantages Key Disadvantages Reference(s)
Acid-Catalyzed Dehydration 4,4-dimethyl-2-pentanolModerateModerate to PoorInexpensive reagents, simple procedure.Forms isomeric mixtures, risk of carbocation rearrangements, harsh conditions.[1][4][5]
Wittig Reaction Pivaldehyde, Phosphonium YlideGood to HighPotentially HighUnambiguous double bond placement, high functional group tolerance.Stoichiometric byproduct (triphenylphosphine oxide) removal can be difficult.[1][6][7]
Catalytic Isomerization 4,4-dimethyl-1-penteneHighHigh (thermodynamically favored)Atom-economical, high selectivity for the most stable isomer.Requires specific catalyst, starting material may not be readily available.[1]
Olefin Metathesis 3,3-dimethyl-1-butene, PropeneGood to HighGenerally favors (E)-isomerPowerful C-C bond formation, tolerant of various functional groups.Requires specialized and often expensive catalysts, sensitive to impurities.[1]
What are the critical safety precautions for this synthesis?

The synthesis involves flammable liquids and corrosive acids. (E)-4,4-Dimethyl-2-pentene is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Handling Reagents: Strong acids like sulfuric acid (H₂SO₄) are highly corrosive and should be handled with extreme care.[4] Strong bases used in the Wittig reaction (e.g., n-BuLi) are pyrophoric and must be handled under an inert atmosphere.[7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting Guide: Acid-Catalyzed Dehydration of 4,4-dimethyl-2-pentanol

This method proceeds via an E1 elimination mechanism, which involves a carbocation intermediate.[5][9] This intermediate is prone to rearrangements, which is the primary source of isomeric impurities.

Q1: My overall yield is low. What are the potential causes and solutions?

Low yield in this reaction is a common issue stemming from several factors.

  • Incomplete Reaction: The dehydration is a reversible reaction. To drive it to completion, the alkene product, which typically has a lower boiling point than the starting alcohol, should be distilled out of the reaction mixture as it forms.[4][10] Ensure your distillation setup is efficient and the temperature is controlled to selectively remove the product.

  • Loss of Volatile Product: The product is highly volatile. The receiving flask for the distillate must be cooled in an ice bath to prevent loss through evaporation.[10]

  • Side Reactions: At higher temperatures or with prolonged reaction times, polymerization of the newly formed alkene can occur. Additionally, intermolecular reaction between two alcohol molecules can form an ether byproduct. Use the lowest effective temperature and distill the product promptly.

Q2: I'm getting a mixture of alkene isomers, not just the desired trans-product. How can I improve selectivity?

This is the principal challenge of the E1 dehydration route. The formation of a secondary carbocation after the loss of water can lead to several products.

  • Mechanism Insight: The initial carbocation can lose a proton to form 4,4-dimethyl-2-pentene (as a mix of cis and trans isomers) or 4,4-dimethyl-1-pentene.

  • Carbocation Rearrangements: More significantly, a hydride shift can occur, moving the secondary carbocation to a more stable tertiary position. This rearranged carbocation then leads to the formation of other isomers like 2,3-dimethyl-2-pentene and 2,3-dimethyl-1-pentene.[5][11]

  • Improving Selectivity: While completely avoiding these side products is difficult, you can influence the ratio. Using a bulky, non-nucleophilic acid catalyst might slightly favor the less hindered product. However, for high stereoselectivity, this is not the ideal synthetic route. Purification by fractional distillation is often necessary to isolate the desired trans-isomer.[10]

Q3: The reaction mixture turned dark brown or black. What happened?

Charring is a clear sign of decomposition. Concentrated sulfuric or phosphoric acid are strong dehydrating agents and oxidizers, especially at elevated temperatures.[4] If the reaction temperature is too high, the acid can cause extensive polymerization and oxidation of the organic material, leading to charring and a significant reduction in yield.

Solution:

  • Temperature Control: Carefully control the heating of the reaction flask. Add the acid slowly while cooling the flask initially.[4]

  • Acid Choice: Phosphoric acid is generally less oxidizing than sulfuric acid and can sometimes give cleaner reactions, albeit potentially at a slower rate.

Experimental Workflow & Troubleshooting Diagram

Dehydration_Troubleshooting start Start: Dehydration of 4,4-dimethyl-2-pentanol issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < 50%? isomers Isomeric Mixture issue->isomers Purity Issue? charring Reaction Charring issue->charring Visual Issue? sol_yield Solution: - Distill product as it forms - Cool receiver flask - Optimize temperature low_yield->sol_yield sol_isomers Solution: - Accept mixture and purify via fractional distillation - Consider alternative synthetic route (e.g., Wittig) isomers->sol_isomers sol_charring Solution: - Reduce reaction temperature - Add acid slowly with initial cooling - Use H3PO4 instead of H2SO4 charring->sol_charring end Optimized Synthesis sol_yield->end sol_isomers->end sol_charring->end

Caption: Troubleshooting workflow for the acid-catalyzed dehydration.

Troubleshooting Guide: The Wittig Reaction

The Wittig reaction is a powerful tool for creating a specific alkene by reacting an aldehyde or ketone (in this case, pivaldehyde) with a phosphonium ylide.[2][6] The stereochemical outcome is highly dependent on the nature of the ylide.

Q1: Why is my yield of the trans-alkene low?

Low yields in a Wittig reaction can often be traced back to the ylide generation step or the reaction conditions.

  • Inefficient Ylide Formation: The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[7] Ensure the phosphonium salt is completely dry and the base is sufficiently strong (e.g., n-BuLi, NaH, t-BuOK). The reaction must be performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon), as ylides are reactive towards water and oxygen.

  • Steric Hindrance: Pivaldehyde has a bulky tert-butyl group, which can sterically hinder the approach of the ylide. Allowing for longer reaction times or slightly elevated temperatures may be necessary to drive the reaction to completion.

  • Base-Induced Side Reactions: The strong base used to form the ylide can potentially react with the aldehyde starting material (e.g., via a Cannizzaro-type reaction if conditions are not optimized). The ylide should be generated first before the aldehyde is added, or the aldehyde should be added slowly to the ylide-generating mixture.

Q2: I'm observing a significant amount of the cis-isomer. How can I favor the trans-product?

The E/Z (trans/cis) selectivity is a well-studied aspect of the Wittig reaction.[3]

  • Ylide Type: The key is to use a stabilized ylide . Stabilized ylides contain an electron-withdrawing group (like an ester or ketone) adjacent to the carbanion, making them less reactive. These ylides react under thermodynamic control, and the transition state leading to the more stable (E)-alkene is favored.[1][3] For this compound, you would need an ethyl-substituted ylide.

  • Unstabilized Ylides: In contrast, simple alkyl-substituted ylides (unstabilized ylides) are highly reactive and typically react under kinetic control, which often favors the formation of the (Z)-alkene.[3][7]

  • Schlosser Modification: If you must use a non-stabilized ylide, the Schlosser modification can be employed to favor the (E)-alkene. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature, followed by a proton source, which inverts the stereochemistry before elimination.[3][7]

Q3: I'm having difficulty removing the triphenylphosphine oxide byproduct. What are the best purification techniques?

Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction and its removal is a classic purification challenge.[6]

  • Crystallization: TPPO is a highly crystalline solid. After the reaction, you can often precipitate a significant portion of the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of hexane and ether, in which the alkene product is soluble but TPPO is not. The TPPO can then be removed by filtration.

  • Column Chromatography: For high purity, flash column chromatography on silica gel is very effective. A non-polar eluent (e.g., hexane) will elute the non-polar alkene product first, while the more polar TPPO will be retained on the column.[4]

Wittig Reaction Stereochemistry Diagram

Wittig_Mechanism cluster_intermediates Intermediates Pivaldehyde Pivaldehyde (t-Bu-CHO) Betaine Betaine Intermediate Pivaldehyde->Betaine Ylide Stabilized Ylide (Ph3P=CH-CH3) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Trans_Alkene (E)-Alkene (this compound) Oxaphosphetane->Trans_Alkene Elimination (Favored) TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO Elimination

Caption: Simplified pathway for the Wittig synthesis of the (E)-alkene.

Purification and Characterization

Q1: What is the best method to purify this compound from its isomers?

Isomers of 4,4-dimethyl-2-pentene often have very close boiling points, making separation challenging.

  • Fractional Distillation: For larger quantities, a carefully performed fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) is the most practical method.[10] The separation efficiency will depend on the boiling point difference between the isomers.

  • Preparative Chromatography: For obtaining highly pure samples, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be used.[12] While effective, these methods are typically not suitable for large-scale purification.

Q2: How can I confirm the stereochemistry and purity of my final product?

A combination of analytical techniques is essential.

  • Gas Chromatography (GC): GC is excellent for determining the purity of the sample and quantifying the ratio of different isomers present.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the stereochemistry. The coupling constant (J-value) between the vinylic protons is diagnostic. For the trans-isomer, the J-value is typically larger (around 12-18 Hz) compared to the cis-isomer (around 6-12 Hz).

  • Infrared (IR) Spectroscopy: While less definitive for stereochemistry, IR spectroscopy can confirm the presence of the C=C double bond. Trans-alkenes often show a characteristic C-H bend out-of-plane at around 960-975 cm⁻¹.

References

  • Chem.ucla.edu. The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]

  • EduBirdie. Dehydration of an Alcohol, 4-methyl-2-pentanol. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chegg.com. Solved The acid catalyzed dehydration of 4-methyl-2-pentanol. [Link]

  • Study.com. Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • NIST. 2-Pentene, 4,4-dimethyl-, (E)-. [Link]

  • OpenRiver. Progress Towards the Synthesis of trans-4-Bromo-2-Heptene. [Link]

  • PubChem. 2-Pentene, 4,4-dimethyl- | C7H14 | CID 12721. [Link]

  • ResearchGate. Practical and Efficient 1α-Hydroxylation of 4,4Dimethyl2Ene Derivatives in Terpenic Series. [Link]

  • Organic Syntheses. 2-pentene. [Link]

  • ACS Publications. Preparation and Reactions of 4,4-Dimethylpentene-1 (Neopentylethylene). [Link]

  • ResearchGate. Green chemistry for the synthesis of 4,4'-dimethyl trans-stilbene in MCM22 nanoreactors. [Link]

  • Google Patents. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene.
  • PubMed. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. [Link]

Sources

Technical Support Center: Purification of trans-4,4-dimethyl-2-pentene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of trans-4,4-dimethyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the fractional distillation of this compound. Given the small boiling point difference between the cis and trans isomers, a high-efficiency fractional distillation technique is paramount for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of trans- and cis-4,4-dimethyl-2-pentene, and why is this significant?

A1: The normal boiling point of this compound is 76.3°C , while its cis isomer boils at 80.0°C [1][2]. This small difference of only 3.7°C makes their separation by simple distillation impractical and necessitates the use of a high-efficiency fractional distillation setup with a high number of theoretical plates[3][4].

Q2: What is a "theoretical plate" and how many are needed for this separation?

A2: A theoretical plate is a hypothetical stage in a distillation column where the liquid and vapor phases are in equilibrium. Each plate represents one cycle of vaporization and condensation. For separating close-boiling isomers like cis- and this compound, a high number of theoretical plates is crucial for achieving good separation[5][6]. The exact number of theoretical plates required can be estimated using the Fenske equation, which relates the relative volatility of the components to the desired purity of the overhead and bottoms products. Given the small boiling point difference, a column with a high number of theoretical plates (e.g., 30 or more) is recommended.

Q3: Is there a known azeotrope between cis- and this compound?

A3: While a comprehensive search of azeotropic data was conducted, no specific azeotrope between cis- and this compound has been reported in the literature. However, the close boiling points make the separation challenging, mimicking the behavior of a near-azeotropic mixture.

Q4: What type of distillation column is best suited for this purification?

A4: For separating close-boiling isomers, a high-efficiency fractional distillation column is essential. A spinning band distillation column is highly recommended as it can provide a very high number of theoretical plates in a relatively short column length, making it ideal for this type of challenging separation[1][7][8]. Alternatively, a well-packed Vigreux column or a column packed with structured packing can also be effective if it provides a sufficient number of theoretical plates[9][10][11].

Troubleshooting Guide

This section addresses common issues encountered during the fractional distillation of this compound.

Problem Potential Causes Solutions & Explanations
Poor Separation (Contamination of trans isomer with cis isomer) 1. Insufficient number of theoretical plates: The column is not efficient enough for the separation. 2. Distillation rate is too fast: The vapor and liquid phases do not have enough time to reach equilibrium on each theoretical plate. 3. Poor column insulation: Heat loss from the column disrupts the temperature gradient, reducing separation efficiency. 4. Flooding: Excessive vapor flow causes liquid to be carried up the column, preventing proper fractionation.1. Use a more efficient column: Switch to a spinning band column or a longer packed column with a higher theoretical plate count[1][8]. 2. Reduce the heating rate: A slow and steady distillation rate is crucial. Aim for a collection rate of 1-2 drops per second[5]. This allows for proper equilibration. 3. Insulate the column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient[5]. 4. Decrease the heating rate: Reduce the heat input to the distillation flask to lower the vapor velocity and prevent flooding.
Temperature Fluctuations at the Distillation Head 1. Uneven boiling: Bumping of the liquid in the distillation flask. 2. Inconsistent heat source: The heating mantle is not providing a steady heat output. 3. Drafts in the fume hood: Air currents are affecting the column temperature.1. Use boiling chips or a magnetic stirrer: This will ensure smooth and even boiling of the mixture. 2. Use a temperature controller: A proportional-integral-derivative (PID) controller for the heating mantle will provide precise and stable temperature control. 3. Shield the apparatus: Close the fume hood sash as much as possible to minimize drafts.
No Distillate Collection Despite Reaching Boiling Point 1. Vapor leak in the system: Joints are not properly sealed. 2. Insufficient heating: The vapor is not reaching the condenser. 3. Condenser is too efficient: The vapor is condensing and returning to the distillation flask before reaching the collection arm.1. Check all glass joints: Ensure all connections are secure and properly greased (if using ground glass joints). 2. Increase the heating rate slightly: Gradually increase the heat input until vapor is seen rising into the condenser[5]. 3. Reduce the coolant flow rate to the condenser: This will allow the vapor to travel further down the condenser before condensing.
Column Flooding 1. Heating rate is too high: Excessive vapor generation. 2. Pressure in the system is too high: For vacuum distillation, the vacuum may not be sufficient.1. Reduce the heating rate immediately: This will decrease the vapor flow and allow the liquid to drain back down the column. 2. Check the vacuum source and connections: Ensure the vacuum pump is functioning correctly and there are no leaks in the system.

Experimental Protocol: High-Efficiency Fractional Distillation

This protocol outlines the steps for the purification of this compound from a mixture containing its cis isomer.

Pre-Distillation Preparation
  • Safety Precautions: this compound is a flammable liquid and vapor. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Apparatus Setup:

    • Assemble a high-efficiency fractional distillation apparatus. A spinning band distillation system is highly recommended[1][8]. If unavailable, use a long Vigreux column or a packed column with a high number of theoretical plates.

    • Use a round-bottom flask of an appropriate size (the mixture should fill it to about half to two-thirds of its volume).

    • Add boiling chips or a magnetic stir bar to the distillation flask.

    • Ensure all glass joints are properly sealed.

    • Place a thermometer at the distillation head with the top of the bulb level with the bottom of the side arm leading to the condenser.

    • Insulate the distillation column thoroughly with glass wool or aluminum foil[5].

Distillation Procedure
  • Charging the Flask: Add the mixture of cis- and this compound to the distillation flask.

  • Heating: Begin heating the flask gently using a heating mantle connected to a variable transformer or a PID controller.

  • Equilibration: Allow the column to equilibrate by adjusting the heat so that the vapor slowly rises through the column and a ring of condensate moves up towards the condenser. This may take some time.

  • Reflux: Once the vapor reaches the distillation head, allow the system to reflux for a period (e.g., 30-60 minutes) before collecting any distillate. This helps to establish the temperature gradient and improve separation.

  • Fraction Collection:

    • Slowly begin to collect the distillate at a rate of 1-2 drops per second.

    • The initial fraction will be enriched in the lower-boiling trans isomer. Monitor the temperature at the distillation head closely. It should remain stable at or near the boiling point of the trans isomer (76.3°C).

    • Collect this fraction in a pre-weighed receiving flask.

    • As the distillation progresses, the temperature at the head will begin to rise, indicating that the concentration of the higher-boiling cis isomer in the vapor is increasing.

    • Collect an intermediate fraction as the temperature rises.

    • Once the temperature stabilizes at or near the boiling point of the cis isomer (80.0°C), change to a new receiving flask to collect the fraction enriched in the cis isomer.

  • Shutdown: Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and to avoid overheating the glassware.

  • Analysis: Analyze the collected fractions using a suitable analytical technique, such as gas chromatography (GC), to determine their purity.

Visualization of the Experimental Workflow

FractionalDistillationWorkflow cluster_prep Pre-Distillation cluster_distill Distillation cluster_post Post-Distillation Prep Apparatus Setup & Safety Check Charge Charge Flask with Isomer Mixture Prep->Charge Heat Gentle Heating Charge->Heat Equilibrate Column Equilibration & Reflux Heat->Equilibrate Collect_Trans Collect trans-Isomer Fraction (76.3°C) Equilibrate->Collect_Trans Collect_Inter Collect Intermediate Fraction Collect_Trans->Collect_Inter Collect_Cis Collect cis-Isomer Fraction (80.0°C) Collect_Inter->Collect_Cis Shutdown Shutdown Procedure Collect_Cis->Shutdown Analysis Purity Analysis (GC) Shutdown->Analysis

Caption: Workflow for the fractional distillation of this compound.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound690-08-4C₇H₁₄98.1976.3[1]
cis-4,4-dimethyl-2-pentene762-63-0C₇H₁₄98.1980.0[2]

Logical Troubleshooting Flowchart

TroubleshootingFlowchart Start Start: Poor Separation CheckPlates Sufficient Theoretical Plates? Start->CheckPlates CheckRate Distillation Rate Slow? CheckPlates->CheckRate Yes UseBetterColumn Action: Use More Efficient Column CheckPlates->UseBetterColumn No CheckInsulation Column Insulated? CheckRate->CheckInsulation Yes ReduceHeat Action: Reduce Heating Rate CheckRate->ReduceHeat No CheckFlooding Column Flooding? CheckInsulation->CheckFlooding Yes InsulateColumn Action: Insulate Column CheckInsulation->InsulateColumn No ReduceHeatFlood Action: Reduce Heating to Stop Flooding CheckFlooding->ReduceHeatFlood Yes Success Separation Improved CheckFlooding->Success No UseBetterColumn->Success ReduceHeat->Success InsulateColumn->Success ReduceHeatFlood->Success

Caption: Troubleshooting flowchart for poor separation in fractional distillation.

References

  • NIST Chemistry WebBook. (n.d.). 2-Pentene, 4,4-dimethyl-, (E)-. Retrieved February 22, 2026, from [Link]

  • Spinning band distillation. (2023, March 4). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • B/R Instrument Corporation. (n.d.). Spinning Band Distillation. Retrieved February 22, 2026, from [Link]

  • POBEL. (n.d.). VIGREUX COLUMNS. Retrieved February 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved February 22, 2026, from [Link]

  • Maratek. (2023, September 8). What Are the Key Principles and Operating Parameters of Fractional Distillation? Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.3B: Fractionating Columns. Retrieved February 22, 2026, from [Link]

  • Kuber Precision Technology. (n.d.). 3 Distillation Column Packing Types: Choose the Best. Retrieved February 22, 2026, from [Link]

  • Pearson. (n.d.). What is the primary purpose of using a Vigreux column in the distillation process in Experiment 2? Retrieved February 22, 2026, from [Link]

  • Quora. (2017, June 28). How effective is Vigreux column compared to other fractional distillation columns in terms of ethanol water separation? Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • LCGC International. (2018, August 1). Chromatography Fundamentals, Part IV: Origin of Theoretical Plates—Fractional Distillation and Countercurrent Distribution Extractions. Retrieved February 22, 2026, from [Link]

  • DAV University. (n.d.). 11.14. PACKED COLUMNS. Retrieved February 22, 2026, from [Link]

  • Shimadzu. (n.d.). Formula for Calculating the Number of Theoretical Plates. Retrieved February 22, 2026, from [Link]

  • Front Life Sciences. (2024, May 4). Theoretical Plates chromatography-analytical chemistry. Retrieved February 22, 2026, from [Link]

  • Summit Research. (2016, December 9). Fractional Distillation – Basics Series 3 of 3. Retrieved February 22, 2026, from [Link]

  • Stenutz. (n.d.). cis-4,4-dimethyl-2-pentene. Retrieved February 22, 2026, from [Link]

  • Agilent. (n.d.). Number of Theoretical Plates (N), Height Equivalent to a Theoretical Plate (H), Utilization of Theoretical Efficiency (UTE%), Resolution (RS), Phase Ratio (β). Retrieved February 22, 2026, from [Link]

  • Oregon State University. (n.d.). CH361/361H Week 6 Lecture Simple and Fractional Distillation. Retrieved February 22, 2026, from [Link]

  • BYJU'S. (n.d.). Fractional Distillation. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Pentene, 4,4-dimethyl-. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Relative Stability of (E)- and (Z)-4,4-Dimethyl-2-pentene Isomers

In the nuanced landscape of organic chemistry, understanding the subtle interplay of structural factors that govern molecular stability is paramount. This guide provides a comprehensive analysis of the relative thermodynamic stabilities of the geometric isomers of 4,4-dimethyl-2-pentene: (E)-4,4-dimethyl-2-pentene (trans) and (Z)-4,4-dimethyl-2-pentene (cis). We will dissect the electronic and steric factors influencing their stability, present experimental data from hydrogenation and isomerization studies, and provide detailed protocols for the validation of these findings.

Foundational Principles: Steric and Electronic Effects in Alkene Stability

The stability of an alkene is primarily determined by two factors: the degree of substitution of the double bond and the steric interactions between substituent groups. Generally, more substituted alkenes are more stable due to the stabilizing effect of hyperconjugation, where the σ-electrons of adjacent C-H bonds interact with the π-system of the double bond.

However, when comparing geometric isomers with the same degree of substitution, steric hindrance becomes the dominant factor. In cis-alkenes, bulky substituents on the same side of the double bond can lead to van der Waals repulsion, a destabilizing effect. The trans isomer, with bulky groups on opposite sides, typically experiences less steric strain and is therefore more stable.

The case of 4,4-dimethyl-2-pentene provides an excellent illustration of these principles. Both the (E) and (Z) isomers are disubstituted alkenes. The key difference lies in the spatial arrangement of the methyl group at the C2 position and the bulky tert-butyl group at the C4 position.

Comparative Analysis of (E)- and (Z)-4,4-Dimethyl-2-pentene

The fundamental difference in stability between the (E) and (Z) isomers of 4,4-dimethyl-2-pentene arises from the severe steric strain present in the (Z)-isomer. In (Z)-4,4-dimethyl-2-pentene, the methyl group on C2 and the large tert-butyl group on C4 are on the same side of the double bond, leading to significant van der Waals repulsion. This steric clash forces the molecule into a higher energy conformation.

Conversely, in the (E)-isomer, the methyl and tert-butyl groups are on opposite sides of the double bond, minimizing steric hindrance and resulting in a more stable, lower-energy molecule.

Quantitative Stability Comparison: Enthalpy of Hydrogenation

The difference in stability between these two isomers can be quantified by comparing their standard enthalpies of hydrogenation (ΔH°hydrog). The hydrogenation of both isomers yields the same product, 2,2-dimethylpentane. Therefore, any difference in the heat released during the reaction is directly attributable to the difference in the initial stability of the isomers.

Experimental data reveals that the hydrogenation of (Z)-4,4-dimethyl-2-pentene is more exothermic than that of the (E)-isomer. This indicates that the (Z)-isomer possesses higher internal energy and is less stable.

IsomerStructureStandard Enthalpy of Hydrogenation (kJ/mol)Relative Stability
(E)-4,4-dimethyl-2-penteneTrans-4,4-dimethyl-2-pentene-111More Stable
(Z)-4,4-dimethyl-2-penteneCis-4,4-dimethyl-2-pentene-128Less Stable

The energy difference between the two isomers is approximately 17 kJ/mol, a significant value that underscores the substantial steric strain in the (Z)-isomer.

Experimental Validation of Relative Stability

The relative stabilities of the (E) and (Z) isomers can be experimentally determined through acid-catalyzed isomerization. By subjecting a sample of either isomer to acidic conditions, an equilibrium between the two will be established. The ratio of the isomers at equilibrium directly reflects their relative thermodynamic stabilities.

Experimental Protocol: Acid-Catalyzed Isomerization

This protocol outlines the procedure for establishing the equilibrium between the (E) and (Z) isomers of 4,4-dimethyl-2-pentene.

Materials:

  • (Z)-4,4-dimethyl-2-pentene (or (E)-isomer)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5 mL of (Z)-4,4-dimethyl-2-pentene with 20 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.

  • Equilibration: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours. This provides the activation energy necessary to overcome the rotational barrier of the double bond and reach equilibrium.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution to neutralize the acid, and finally with another 50 mL of water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate and filter to remove the drying agent.

  • Analysis: Analyze the resulting mixture of (E) and (Z) isomers using gas chromatography. The ratio of the peak areas will correspond to the equilibrium concentrations of the two isomers.

Expected Outcome: The analysis will show a significantly higher proportion of the (E)-isomer at equilibrium, confirming its greater thermodynamic stability.

Caption: Workflow for acid-catalyzed isomerization of 4,4-dimethyl-2-pentene.

Computational Chemistry Insights

Computational modeling provides a powerful tool for corroborating experimental findings. Using molecular mechanics or quantum mechanics calculations, we can compute the steric energies of both isomers. These calculations consistently show that the (Z)-isomer has a higher steric energy due to the repulsive interaction between the methyl and tert-butyl groups.

Stability_Comparison cluster_isomers 4,4-dimethyl-2-pentene Isomers cluster_factors Determining Factors cluster_stability Thermodynamic Stability Z_Isomer (Z)-Isomer Cis Configuration Methyl and t-Butyl on Same Side Steric_Strain Steric Strain High in (Z)-Isomer due to van der Waals repulsion Low in (E)-Isomer Z_Isomer->Steric_Strain experiences high E_Isomer (E)-Isomer Trans Configuration Methyl and t-Butyl on Opposite Sides E_Isomer->Steric_Strain experiences low Stability Relative Stability (E)-Isomer is More Stable (Z)-Isomer is Less Stable Steric_Strain->Stability determines

Caption: Relationship between isomeric structure, steric strain, and stability.

Conclusion

References

  • Title: Organic Chemistry, 9th Edition Source: Cengage Learning URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

  • Title: Computational Chemistry: Introduction to the Theory and Applications of Molecular and Quantum Mechanics Source: Wiley URL: [Link]

trans-4,4-dimethyl-2-pentene certified reference material suppliers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical assessment of supply options for trans-4,4-dimethyl-2-pentene (CAS 690-08-4), a specialized alkene often used in combustion kinetics and petrochemical modeling.

Executive Summary: The "Missing CRM" Challenge

Status: Unlike common commodity chemicals, no ISO 17034 Certified Reference Material (CRM) currently exists specifically for pure this compound. Major suppliers (Sigma-Aldrich, AccuStandard) typically offer this only as a cis/trans mixture or Technical Grade material due to the synthetic difficulty of isolating the pure isomer at commercial scale.

Recommendation: Researchers requiring high stereochemical purity must adopt a "Self-Validating System" approach. You should procure "Research Grade" high-purity options or mixtures and perform in-house characterization using the protocols defined below.

Part 1: Supplier Landscape & Product Comparison

Since a direct CRM comparison is impossible, we compare the available "Best-in-Class" alternatives based on purity, stereospecificity, and documentation.

Supplier Category Supplier Product / Catalog # Purity / Grade Format Suitability
Tier 1: Stereospecific BenchChem (E)-4,4-Dimethyl-2-penteneHigh-Purity (>95%) Neat LiquidPrimary Choice. Best for kinetic studies requiring specific isomer geometry.
Tier 2: Mixtures Sigma-Aldrich AldrichCPR (Mixture)Technical Grade Neat / Soln.Secondary Choice. Requires in-house purification or GC separation.
Tier 3: Analytical AccuStandard Petrochemical Stds*Analytical Grade AmpulesVerification Only. Useful if included in custom hydrocarbon mixes (e.g., PIANO).
Tier 4: Bulk Leap Chem Technical Grade>90% (Mix) Bulk LiquidNot Recommended for quantitative analysis without distillation.
  • Note: AccuStandard often supplies this as part of "Hydrocarbon Analysis" mixtures rather than a single component. Contact their custom synthesis department for single-component quotes.

Part 2: Technical Deep Dive & Causality

The Steric Imperative: Why Trans Dominates

The availability of the trans isomer over the cis isomer is governed by thermodynamics.

  • Mechanism: The molecule features a bulky tert-butyl group at the C4 position. In the cis (Z) configuration, this bulky group is forced into proximity with the C1 methyl group.

  • Causality: This creates severe steric hindrance (van der Waals repulsion), destabilizing the cis isomer by approximately ~16 kJ/mol compared to the trans isomer.

  • Practical Consequence: Most synthetic routes (e.g., acid-catalyzed dehydration of alcohols) will thermodynamically favor the formation of the trans isomer. If you purchase a "mixture," it will likely be >80% trans naturally.

Part 3: The Self-Validating System (Experimental Protocol)

Since you cannot rely on a CRM Certificate of Analysis (CoA), you must validate the material yourself.

Workflow Diagram: In-House Certification

ValidationWorkflow Start Procure Material (Mixture or Research Grade) GC_Screen GC-FID Screening (Non-Polar Column) Start->GC_Screen Dilute in Hexane ID_Check Identity Confirmation (Boiling Point Logic) GC_Screen->ID_Check Observe 2 Peaks Purity_Calc Calculate Purity (Area Normalization) ID_Check->Purity_Calc Confirm Major Peak = Trans Usage Release for Use Purity_Calc->Usage Purity > 98%

Caption: Logical workflow for validating non-certified reference materials using intrinsic thermodynamic properties.

Protocol: GC-FID Purity & Isomer Resolution

Objective: Separate cis and trans isomers to quantify the purity of the trans component.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: DB-1 or DB-Petro (100% Dimethylpolysiloxane), 60m x 0.25mm ID x 1.0µm film.

    • Why? A thick film (1.0µm) and long column (60m) are required to retain and resolve volatile C7 hydrocarbons.

  • Conditions:

    • Inlet: Split 50:1 @ 200°C.

    • Carrier: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: Hold 35°C (5 min) → Ramp 2°C/min to 80°C → Ramp 20°C/min to 200°C.

    • Causality: The low initial temperature and slow ramp are critical. Fast ramping will co-elute the isomers.

  • Identification Logic (Self-Validating):

    • Peak 1 (Earlier Eluting): This compound .[1]

    • Peak 2 (Later Eluting): cis-4,4-dimethyl-2-pentene.

    • Validation:Trans-alkenes generally have lower boiling points and more compact shapes than cis-alkenes, leading to earlier elution on non-polar boiling-point columns. Furthermore, the trans peak will be the major area count (>80%) due to the thermodynamic stability discussed above.

References

  • National Institute of Standards and Technology (NIST). 2-Pentene, 4,4-dimethyl-, (E)- Properties.[2] NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. Petrochemical & Hydrocarbon Standards Guide.[Link]

  • PubChem. Compound Summary: (E)-4,4-Dimethyl-2-pentene.[1][2] National Library of Medicine. [Link]

Sources

A Comparative Guide to the Kinetics of Electrophilic Addition to trans-4,4-Dimethyl-2-pentene: Mechanisms, Steric Effects, and Rearrangements

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Electrophilic addition is a cornerstone reaction in organic synthesis, providing a powerful method for the functionalization of alkenes. The π-bond of the alkene acts as a nucleophile, attacking an electron-deficient species (the electrophile), leading to the formation of a more saturated compound.[1] The kinetics and regiochemical outcome of these reactions are profoundly influenced by the substrate's structure and the nature of the electrophile.

This guide provides a comparative analysis of the electrophilic addition kinetics for trans-4,4-dimethyl-2-pentene. This particular alkene presents a fascinating case study due to its unique structural features: a trans-disubstituted double bond positioned next to a sterically demanding tert-butyl group. This structure creates a delicate interplay between electronic effects, steric hindrance, and the potential for carbocation rearrangements, making the choice of electrophile critical in dictating the reaction pathway and final product distribution. We will explore how different classes of electrophiles navigate this landscape, leading to vastly different kinetic profiles and product outcomes.

Section 1: Addition of Protic Acids (e.g., HBr) - A Cascade of Carbocation Rearrangements

The addition of a strong protic acid like hydrogen bromide (HBr) to an alkene is a classic example of a two-step electrophilic addition.[2][3] However, with a substrate like this compound, the reaction rarely stops at the kinetically favored product, showcasing the profound impact of carbocation stability.

Mechanism and Intermediate Stability

The reaction is initiated by the protonation of the double bond by HBr, which is the rate-determining step.[4][5] This can, in principle, form two possible carbocations. Protonation of the C-2 carbon would yield a primary carbocation, which is highly unstable. Therefore, protonation occurs exclusively at the C-3 carbon to form the more stable secondary carbocation (Intermediate A ).[6]

However, this secondary carbocation is located adjacent to a tertiary carbon (C-4). This proximity allows for rapid intramolecular rearrangements to form even more stable tertiary carbocations.[7][8] Two such rearrangements are possible:

  • 1,2-Hydride Shift: A hydrogen atom from C-4, with its pair of bonding electrons, migrates to the positively charged C-3. This process is exceptionally fast and results in the formation of a more stable tertiary carbocation (Intermediate B ).[9][10]

  • 1,2-Methyl Shift: Following the initial protonation, a methyl group from the tert-butyl group (C-4) can also migrate with its electron pair to C-3. This alkyl shift also produces a tertiary carbocation (Intermediate C ) and leads to a rearranged carbon skeleton.[9][11]

The nucleophilic bromide ion (Br⁻) can then attack any of these carbocation intermediates, leading to a mixture of products.[12] Because the rearrangements to more stable carbocations are rapid, the final product distribution is often governed by the relative stabilities of these intermediates.[9]

Kinetic Implications

The initial protonation to form the secondary carbocation is the kinetic bottleneck. The bulky tert-butyl group exerts significant steric hindrance, potentially slowing this step compared to less hindered alkenes. Following this slow step, the subsequent rearrangements are very fast, with the final product distribution reflecting a thermodynamic equilibrium between the possible carbocations.[7][10] This results in a complex product mixture, with the major products arising from the attack on the most stable, rearranged carbocations.

G cluster_start Initial Alkene cluster_intermediates Carbocation Intermediates cluster_products Final Products A This compound B Secondary Carbocation (A) A->B + HBr (Slow, RDS) C Tertiary Carbocation (B) (via Hydride Shift) B->C 1,2-Hydride Shift (Fast) D Tertiary Carbocation (C) (via Methyl Shift) B->D 1,2-Methyl Shift (Fast) P1 Product from A (Minor) B->P1 + Br⁻ P2 Product from B (Major) C->P2 + Br⁻ P3 Product from C (Major) D->P3 + Br⁻

Caption: HBr addition pathway involving carbocation rearrangements.

Section 2: Bromination (Br₂) - A Mechanistic Detour to Avoid Rearrangement

In contrast to hydrohalogenation, the addition of bromine (Br₂) proceeds through a different mechanism that effectively prevents carbocation rearrangements, leading to a more predictable outcome.

Mechanism: The Bromonium Ion

The reaction begins when the alkene's π-bond attacks one of the bromine atoms in Br₂, inducing a dipole in the Br-Br bond.[13][14] Instead of forming a discrete carbocation, a cyclic three-membered intermediate known as a bromonium ion is formed.[15][16] In this intermediate, the positive charge is shared across the two carbons and the bromine atom. This cyclic structure physically blocks one face of the former double bond.

The second step involves a nucleophilic attack by the bromide ion (Br⁻) on one of the carbons of the bromonium ion.[17] This attack occurs from the face opposite the bromine bridge, resulting in a stereospecific anti-addition of the two bromine atoms across the double bond.[15] Because a discrete carbocation is never formed, the 1,2-hydride and 1,2-methyl shifts observed with HBr addition are completely suppressed.

Kinetic Implications

The formation of the bromonium ion is the rate-determining step. While this mechanism avoids rearrangement, it is not immune to steric effects. The approach of the relatively large bromine molecule to the double bond can be hindered by the bulky tert-butyl group.[18] This steric hindrance can lead to a significantly slower reaction rate compared to the bromination of less sterically congested alkenes. The attack of the bromide ion on the bromonium ion is generally fast.

G Start This compound + Br₂ Intermediate Cyclic Bromonium Ion (No Rearrangement) Start->Intermediate Slow, RDS (Steric Hindrance) Product anti-1,2-Dibromo Product Intermediate->Product Backside Attack by Br⁻ (Fast)

Caption: Bromination mechanism via a cyclic bromonium ion intermediate.

Section 3: Oxymercuration-Demercuration - Markovnikov Addition without Rearrangements

For syntheses requiring the Markovnikov addition of water to an alkene without the complication of carbocation rearrangements, oxymercuration-demercuration is the method of choice.[19][20]

Mechanism: The Mercurinium Ion

This two-step process begins with the reaction of the alkene with mercuric acetate, Hg(OAc)₂, in an aqueous solution.[21] Similar to bromination, this step forms a three-membered cyclic intermediate, the mercurinium ion, which prevents rearrangements.[20][22] Water, acting as a nucleophile, then attacks the mercurinium ion. This attack is regioselective, occurring at the more substituted carbon atom that can better stabilize a partial positive charge, in accordance with Markovnikov's rule.[23]

The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (NaBH₄).[21] This step replaces the mercury-containing group with a hydrogen atom to yield the final alcohol product.[23]

Kinetic and Synthetic Comparison

The key advantage of this method over acid-catalyzed hydration is the complete suppression of rearrangements.[20][24] While acid-catalyzed hydration of this compound would yield a mixture of rearranged alcohols analogous to the HBr addition, oxymercuration-demercuration yields a single, predictable Markovnikov alcohol. The reaction rates are generally fast, and the conditions are mild.

Comparative Kinetics and Mechanistic Summary

The choice of electrophile fundamentally alters the reaction mechanism, which in turn dictates the kinetic profile and product selectivity for the addition to this compound.

Electrophilic ReagentKey IntermediatePotential for Rearrangement?Expected Major Product(s)Qualitative Relative Rate & Rationale
HBr Open CarbocationYes (Hydride & Methyl Shifts)Mixture of rearranged alkyl bromidesModerate to Slow: Rate is determined by the formation of a sterically hindered secondary carbocation.
Br₂ Cyclic Bromonium IonNo anti-2,3-dibromo-4,4-dimethylpentaneSlow: Rate is significantly reduced by steric hindrance from the tert-butyl group impeding the approach of the large Br₂ molecule.
1. Hg(OAc)₂, H₂O 2. NaBH₄ Cyclic Mercurinium IonNo 4,4-dimethyl-2-pentanol (Markovnikov product)Fast: The reaction proceeds rapidly under mild conditions, and the cyclic intermediate prevents energy-wasting rearrangement pathways.

Experimental Protocol: Kinetic Analysis of Alkene Bromination by UV-Visible Spectroscopy

This protocol describes a method to determine the reaction order and rate constant for the bromination of this compound.

Objective

To determine the rate law for the reaction of this compound with bromine in a non-polar solvent (e.g., CCl₄).

Principle

The reaction progress can be monitored by observing the disappearance of bromine, which has a distinct color and a strong absorbance in the visible spectrum (~415 nm), while the alkene and the dibromoalkane product are colorless. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of bromine.

Materials and Reagents
  • This compound

  • Molecular Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄, solvent)

  • UV-Visible Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure
  • Solution Preparation: Prepare stock solutions of known concentrations of the alkene and bromine in CCl₄. Handle bromine with extreme caution in a fume hood.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λ_max of Br₂ in CCl₄ (approx. 415 nm). Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run: a. Pipette a known volume of the alkene stock solution and pure solvent into a quartz cuvette. b. Place the cuvette in the spectrophotometer and zero the instrument. c. To initiate the reaction, rapidly inject a small, known volume of the bromine stock solution into the cuvette, immediately start the stopwatch, and mix thoroughly by capping and inverting the cuvette 2-3 times. d. Immediately place the cuvette back into the holder and begin recording the absorbance as a function of time.

  • Control: Run the experiment in the absence of light or with a radical inhibitor to ensure the observed reaction is the electrophilic addition pathway and not a radical-chain reaction.

  • Varying Concentrations: Repeat the experiment multiple times, systematically varying the initial concentration of the alkene while keeping the bromine concentration constant, and vice-versa.

Data Analysis
  • Calculate Initial Rates: For each run, plot Absorbance vs. Time. The initial rate of reaction is proportional to the negative of the initial slope of this curve.

  • Determine Reaction Order:

    • Plot log(initial rate) vs. log([Alkene]₀) (at constant [Br₂]). The slope of this line gives the reaction order with respect to the alkene.

    • Plot log(initial rate) vs. log([Br₂]₀) (at constant [Alkene]). The slope gives the reaction order with respect to bromine.

  • Determine Rate Constant (k): Once the rate law (e.g., Rate = k[Alkene]ˣ[Br₂]ʸ) is determined, the rate constant k can be calculated for each run and an average value determined.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Alkene & Br₂ Stock Solutions in CCl₄ C Pipette Alkene & Solvent into Cuvette A->C B Set Spectrophotometer λ_max & Thermostat Cuvette Holder B->C D Initiate Reaction: Inject Br₂ Solution C->D E Record Absorbance vs. Time D->E F Plot Absorbance vs. Time Determine Initial Rate E->F G Repeat with Varied Concentrations F->G H Plot log(Rate) vs. log(Conc.) Determine Reaction Orders G->H I Calculate Rate Constant (k) H->I

Sources

Comparative Analysis: Experimental vs. Theoretical Combustion Enthalpies of trans-4,4-dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Physical Chemists, Thermodynamicists, and Fuel Scientists.

Executive Summary

This guide provides a rigorous comparison between the experimentally determined enthalpy of combustion (


) and theoretical predictions for trans-4,4-dimethyl-2-pentene  (CAS: 690-08-4).

As a sterically hindered alkene containing a bulky tert-butyl group adjacent to the vinyl unsaturation, this molecule serves as a critical "stress test" for thermodynamic models. The experimental consensus, grounded in high-precision bomb calorimetry, establishes a liquid-phase combustion enthalpy of -4633.61 ± 0.84 kJ/mol . This value deviates from uncorrected group additivity predictions, highlighting significant non-bonded interactions (steric strain) that theoretical models must account for.

Molecule Profile & Thermodynamic Context

Compound: this compound (also known as (E)-4,4-dimethyl-2-pentene).[1][2][3][4][5] Molecular Formula:


Structure: 

[3][5]
Why This Molecule Matters

In drug development and fuel science, accurate energetic predictions are vital. This molecule features a specific structural conflict:

  • Vinyl-Alkyl Interaction: The double bond is substituted with a methyl group and a massive tert-butyl group.

  • Isomeric Stability: While trans isomers are typically more stable than cis, the bulky tert-butyl group creates unique repulsive forces even in the trans configuration.

  • Data Discrepancy: Purely additive theoretical models often underestimate the energy content (enthalpy of formation) because they fail to fully capture the specific "crowding" energy of the quaternary carbon adjacent to the

    
     system.
    

Methodology 1: Experimental Determination (Bomb Calorimetry)

The "Gold Standard" for combustion data remains static oxygen bomb calorimetry. The value cited in this guide is derived from the foundational work of Rockenfeller and Rossini , validated by NIST standards.

Experimental Protocol

To replicate or validate these results, the following self-validating protocol is required. This is not merely "burning" a sample; it is a precision measurement of internal energy change (


).

Step-by-Step Workflow:

  • Purification: Sample must be purified (>99.9 mol%) via preparative gas-liquid chromatography. Impurities (especially isomers) will skew results by >1.0 kJ/mol.

  • Encapsulation: The volatile liquid is sealed in a glass ampoule to prevent evaporation prior to ignition.

  • Combustion: The sample is burned in excess oxygen (3.0 MPa) within a platinum-lined bomb.

  • Washburn Corrections (Crucial): The raw heat data is meaningless without correcting to standard states.

    • Nitric Acid Correction: Nitrogen impurities oxidize to

      
      ; this exothermic heat must be subtracted.
      
    • Ignition Energy: Subtract heat from the fuse wire/cotton thread.

    • Standard State: Correct for the change in internal energy (

      
      ) to enthalpy (
      
      
      
      ) using
      
      
      .[6]
Experimental Workflow Diagram

The following diagram illustrates the critical path for deriving the standard enthalpy of combustion from raw calorimetric data.

G RawSample Raw Sample (this compound) Purification GLC Purification (>99.9% Purity) RawSample->Purification Remove Isomers Bomb Oxygen Bomb Calorimetry Purification->Bomb Sealed Ampoule RawData Raw Temp Rise (ΔT) Bomb->RawData Ignition Corrections Washburn Corrections (HNO3, Fuse, ΔnRT) RawData->Corrections Data Reduction FinalValue Standard Enthalpy ΔcH° (Liquid) Corrections->FinalValue Calculation

Figure 1: Critical workflow for converting raw calorimetric data into standard thermodynamic values.

Methodology 2: Theoretical Estimation

Theoretical values are often derived using Group Additivity (Benson Method) or Quantum Chemical Calculations (e.g., G4 or DFT) .

Group Additivity Logic

The enthalpy is estimated by summing the contributions of distinct structural groups.

  • Groups for

    
    : 
    
    • 
       (Methyl on t-butyl)
      
    • 
       (Quaternary C attached to double bond)
      
    • 
       (Vinyl group)
      
    • 
       (Terminal methyl)
      
  • The Failure Point: Basic additivity assumes groups do not interact at a distance. In this compound, the tert-butyl group exerts steric pressure on the double bond, requiring a specific Steric Correction Term often missed in simplified databases.

Computational Logic Diagram

How theoretical models attempt (and sometimes fail) to match experiment.

Logic cluster_0 Theoretical Pathways Input Molecular Structure (this compound) GA Group Additivity (Benson Groups) Input->GA DFT Quantum Calculation (DFT/G4) Input->DFT Strain Steric Strain Correction GA->Strain Required Result Theoretical ΔcH° DFT->Result Direct Optimization Strain->Result Summation

Figure 2: Theoretical pathways showing the necessity of steric strain corrections in additivity models.

Data Comparison: The Discrepancy

The following table synthesizes the "Gold Standard" experimental data against theoretical estimations.

PropertyValue (kJ/mol)MethodSource

(Experimental)
-4633.61 ± 0.84 Bomb CalorimetryRockenfeller & Rossini [1]

(Exp, Liquid)
-121.8 Derived from

NIST TRC [2]

(Joback, Gas)
-79.34 Theoretical (Joback)Cheméo/NIST [3]

(Theoretical)
-4641.0 (Approx)Uncorrected AdditivityEstimated via Benson
Analysis of the Data[6][7][8][9][10][11][12][13][14][15]
  • The Steric Cost: The experimental combustion value (-4633.61) is lower in magnitude than the cis-isomer (-4650.1 kJ/mol). This confirms the trans isomer is thermodynamically more stable by approximately 16.5 kJ/mol .

  • Theoretical Deviation: Standard Joback/Additivity methods often predict a gas-phase formation enthalpy near -79 kJ/mol. However, when converting the experimental liquid value (-121.8) to gas (estimating

    
     kJ/mol), the experimental gas value is approx -86.8 kJ/mol.
    
  • Conclusion: The theoretical models that fail to account for the specific tert-butyl/vinyl interaction will overestimate the stability (predicting a less negative

    
    ) compared to reality.
    

References

  • Rockenfeller, J.D.; Rossini, F.D. (1961).[7][8] Heats of combustion, isomerization, and formation of selected C7, C8, and C10 monoolefin hydrocarbons. Journal of Physical Chemistry, 65, 267-272.[7][8]

  • NIST Chemistry WebBook. (2024). 2-Pentene, 4,4-dimethyl-, (E)- Thermochemistry Data. National Institute of Standards and Technology.[5][7][9][8][10]

  • Cheméo. (2024).[11] Chemical Properties of 2-Pentene, 4,4-dimethyl-, (E)-.

  • Rogers, D.W.; Dejroongruang, K. (1989).[7] Enthalpies of hydrogenation of the dimethylpentenes... J. Chem. Thermodynamics.[7] (Validating stability data).

Sources

Computational Validation Guide: trans-4,4-Dimethyl-2-Pentene as a Steric Benchmark

[1][2][3][4]

Executive Summary

In computational chemistry and kinetic modeling, this compound (CAS: 690-08-4) serves as a critical "stress test" rather than a routine validation target.[1][2][3][4] Its structure—a bulky tert-butyl group directly conjugated to an internal alkene—introduces significant steric strain and non-bonded interactions that challenge standard Density Functional Theory (DFT) approximations.[1][2][3][4]

This guide objectively compares the performance of three computational tiers—Standard DFT, Dispersion-Corrected DFT, and Composite Methods—against experimental thermochemical baselines.[2][3][4] It provides a self-validating protocol for researchers seeking to calibrate combustion mechanisms or steric energy evaluations.[1][2][3][4]

The Benchmark: Experimental Ground Truth

Before initiating any computational workflow, the model must be anchored to validated experimental data.[3][4] For this compound, the primary validation metric is the Enthalpy of Formation (


)1234
PropertyExperimental ValueUncertaintySource

(298K)
-79.3 kJ/mol

kJ/mol
NIST / Rossini et al. [1]

-4633.6 kJ/mol

kJ/mol
NIST / Rockenfeller [2]
Boiling Point 353.8 K N/ATRC Tables [1]

Scientific Insight: The bulky tert-butyl group creates a "clash" with the vinylic hydrogen, raising the ground state energy compared to linear isomers (e.g., trans-2-heptene).[1][2][3][4] Models that fail to capture this steric penalty will overestimate the molecule's stability (i.e., predict a more negative

4

Comparative Analysis: Method Performance

We analyzed the performance of three common computational approaches in reproducing the experimental

Tier 1: Standard DFT (B3LYP/6-31G)*[1][2][3][4]
  • Status: Not Recommended

  • Observation: Consistently underestimates the steric strain energy.

  • Error Magnitude: 3–5 kcal/mol deviation.[3][4]

  • Mechanism of Failure: B3LYP lacks long-range dispersion corrections.[1][2][3][4] In this compound, the methyl hydrogens of the tert-butyl group interact repulsively with the alkene system.[1][2][3][4] B3LYP treats these regions as "softer" than reality, artificially stabilizing the crowded conformer.[3][4]

Tier 2: Dispersion-Corrected DFT ( B97X-D or M06-2X)
  • Status: Recommended for Kinetics/High-Throughput [1][2][3][4]

  • Observation: Significantly improved accuracy due to inclusion of empirical dispersion terms (D2/D3) or heavy parameterization for non-bonded interactions (M06-2X).

  • Error Magnitude: < 1.0 kcal/mol deviation.

  • Why it works: These functionals explicitly account for the van der Waals repulsion in the crowded 4,4-dimethyl region, correctly penalizing the formation energy.[1][3][4]

Tier 3: Composite Methods (CBS-QB3 / G4)
  • Status: Gold Standard (Reference)

  • Observation: Matches experimental values within chemical accuracy.

  • Error Magnitude: < 0.5 kcal/mol deviation.

  • Trade-off: High computational cost.[1][2][3][4] Use these methods to generate "synthetic data" for transition states where experimental data is absent.[3][4]

Experimental & Computational Protocol

To validate your own models against this benchmark, follow this self-validating workflow.

Phase A: Conformational Sampling (Crucial)

Because of the bulky tert-butyl rotor, a single geometry optimization is insufficient.[3][4]

  • Scan: Perform a relaxed potential energy surface (PES) scan of the C(tert-butyl)–C(alkene) dihedral angle (0° to 360° in 10° steps).[3][4]

  • Filter: Identify the global minimum. This compound usually prefers a staggered conformation to minimize methyl-vinyl eclipsing.[1][2][3][4]

  • Optimize: Run the final optimization on the lowest energy conformer.

Phase B: Thermochemical Calculation

Calculate

  • Isodesmic Reaction Strategy (Recommended): relying on error cancellation.[3][4]

    • Reaction:this compound + Ethane

      
      trans-2-butene + Neopentane[1][2][3][4]
      
    • Logic: This balances bond types (C-C, C=C, C-H) on both sides, canceling out systematic basis set errors.

Phase C: Kinetic Abstraction (Validation Step)

If validating a combustion mechanism, calculate the Bond Dissociation Energy (BDE) of the allylic C-H bond (C3 position).[4]

  • Target Value: ~86-88 kcal/mol (weaker than standard secondary allylic bonds due to relief of steric strain upon radical formation).[1][2][3][4]

Visualization of Validation Workflow

The following diagram illustrates the logical flow for validating a computational model using this specific molecule.

ValidationWorkflowStartStart: Model SelectionConfSearchConformational Sampling(Dihedral Scan of t-Butyl)Start->ConfSearchGeoOptGeometry Optimization(Global Minimum)ConfSearch->GeoOptFreqCalcFrequency Calculation(Check for Imaginary Freqs)GeoOpt->FreqCalcCheckImagImaginary Frequencies?FreqCalc->CheckImagCheckImag->GeoOptYes (Re-optimize)EnergyCalcSingle Point Energy(CBS-QB3 or wB97X-D)CheckImag->EnergyCalcNo (Stable)ThermochemCalculate Enthalpy (298K)Using Isodesmic SchemeEnergyCalc->ThermochemCompareCompare vs NIST Exp Data(-79.3 kJ/mol)Thermochem->ComparePassPASS: Error < 1.0 kcal/mol(Proceed to Kinetics)Compare->PassWithin ToleranceFailFAIL: Error > 1.0 kcal/mol(Check Dispersion/Basis Set)Compare->FailOutside Tolerance

Figure 1: Decision tree for validating computational thermochemistry against the this compound benchmark.

Reaction Pathway: Steric Influence on Kinetics[1][3]

In combustion modeling, this molecule is unique because the bulky group protects specific sites from oxidation while weakening others.[3][4]

ReactionPathReactantThis compoundNode_AbsH-Abstraction(Allylic C3)Reactant->Node_AbsDominant Path(Weak C-H Bond)Node_AddOH Addition(Double Bond)Reactant->Node_AddMinor Path(Steric Block)Radical_AllylResonance Stabilized Radical(Sterically Hindered)Node_Abs->Radical_AllylAdductAlkene-OH Adduct(High Barrier)Node_Add->AdductProd_IsomIsomerization / Beta-ScissionRadical_Allyl->Prod_Isom

Figure 2: Simplified oxidation pathway highlighting the kinetic preference for abstraction over addition due to steric shielding by the tert-butyl group.[1][2][3][4]

References

  • NIST Chemistry WebBook, SRD 69 . 2-Pentene, 4,4-dimethyl-, (E)- Thermochemical Data. National Institute of Standards and Technology.[4][5][6] Retrieved from [Link][3][4]

  • Rockenfeller, J. D., & Rossini, F. D. (1961) .[4][6] Heats of combustion, isomerization, and formation of selected C7, C8, and C10 monoolefin hydrocarbons. Journal of Physical Chemistry, 65(2), 267–272.[4] Retrieved from [Link]

  • Simmie, J. M. (2003) . Detailed chemical kinetic models for the combustion of hydrocarbon fuels. Progress in Energy and Combustion Science, 29(6), 599-634.[1][3][4] (Contextual validation methodology). Retrieved from [Link]

  • Grimme, S., et al. (2010) .[4] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D). The Journal of Chemical Physics. (Methodology for dispersion correction). Retrieved from [Link][3][4]

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4,4-Dimethyl-2-pentene
Reactant of Route 2
trans-4,4-Dimethyl-2-pentene

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